molecular formula C10H14BrN B494279 4-Bromo-2-tert-butylaniline CAS No. 850012-44-1

4-Bromo-2-tert-butylaniline

Cat. No.: B494279
CAS No.: 850012-44-1
M. Wt: 228.13g/mol
InChI Key: MRHVSOBPZBXNEB-UHFFFAOYSA-N
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Description

4-Bromo-2-tert-butylaniline is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHVSOBPZBXNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850012-44-1
Record name 4-Bromo-2-tert-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850012441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-2-tert-butylaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-2-tert-butylaniline, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthesis involves a multi-step process commencing from 2-tert-butylaniline, incorporating protection of the amino group, regioselective bromination, and subsequent deprotection. This document details the underlying chemical principles, experimental protocols adapted from analogous transformations, and relevant quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a three-step sequence starting from the commercially available 2-tert-butylaniline. This approach is designed to control the regioselectivity of the bromination step, which is crucial for obtaining the desired isomer. The overall synthetic scheme is as follows:

  • Protection of the Amino Group: The amino group of 2-tert-butylaniline is protected via acetylation to form N-(2-tert-butylphenyl)acetamide. This is a necessary step to moderate the reactivity of the aniline and to prevent side reactions during the subsequent bromination.

  • Regioselective Bromination: The N-(2-tert-butylphenyl)acetamide intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the 4-position. The directing effects of the ortho-tert-butyl group and the acetamido group synergistically favor bromination at the sterically accessible and electronically enriched para-position.

  • Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group of N-(4-bromo-2-tert-butylphenyl)acetamide under acidic or basic conditions to yield the target molecule, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 2-tert-Butylaniline B N-(2-tert-butylphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(4-bromo-2-tert-butylphenyl)acetamide B->C N-Bromosuccinimide (NBS), Solvent D This compound C->D Acid or Base Hydrolysis

Figure 1: Proposed three-step synthesis workflow for this compound.

Mechanistic Insights: Regioselective Bromination

The key to this synthetic route is the highly regioselective bromination of the N-(2-tert-butylphenyl)acetamide intermediate. This selectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

Both the acetamido group (-NHCOCH₃) and the tert-butyl group (-C(CH₃)₃) are ortho-, para-directing activators in electrophilic aromatic substitution. The acetamido group is a powerful activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The tert-butyl group is a weak activator, primarily through an inductive effect.

In the case of N-(2-tert-butylphenyl)acetamide, the para-position relative to the bulky tert-butyl group is the most sterically accessible and electronically activated position for the incoming electrophile (Br⁺). The ortho-positions to the acetamido group are sterically hindered by the adjacent tert-butyl group. The para-position to the acetamido group is also the para-position to the tert-butyl group, making it the most favorable site for substitution.

The mechanism for the bromination step using N-bromosuccinimide (NBS) is illustrated below. NBS serves as a source of electrophilic bromine.

G cluster_0 Electrophilic Aromatic Substitution: Bromination Start N-(2-tert-butylphenyl)acetamide Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate + Br+ (from NBS) NBS N-Bromosuccinimide (NBS) Product N-(4-bromo-2-tert-butylphenyl)acetamide Intermediate->Product - H+ Succinimide Succinimide

Figure 2: Mechanism of electrophilic bromination of N-(2-tert-butylphenyl)acetamide.

Experimental Protocols

The following experimental protocols are adapted from established procedures for similar chemical transformations. Researchers should perform their own optimization of reaction conditions.

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide (Protection)

This procedure is based on the acetylation of sterically hindered anilines.[1]

  • Materials:

    • 2-tert-butylaniline

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 2-tert-butylaniline (1.0 eq) in dichloromethane.

    • To the stirred solution, add pyridine (1.2 eq).

    • Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(2-tert-butylphenyl)acetamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(4-bromo-2-tert-butylphenyl)acetamide (Bromination)

This protocol is adapted from the bromination of N-acetylated anilines.[2]

  • Materials:

    • N-(2-tert-butylphenyl)acetamide

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dimethylformamide (DMF)

    • Water

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-(2-tert-butylphenyl)acetamide (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude N-(4-bromo-2-tert-butylphenyl)acetamide.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

This procedure is based on the hydrolysis of N-acetylated bromoanilines.

  • Materials:

    • N-(4-bromo-2-tert-butylphenyl)acetamide

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium hydroxide solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask containing N-(4-bromo-2-tert-butylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1.5-2.5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize by the addition of a sodium hydroxide solution until the pH is basic (pH 8-10).

    • Extract the product with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography or distillation under reduced pressure.

Quantitative Data

The following tables summarize expected yields and key physical properties based on analogous reactions and the properties of related compounds. These values should be considered as estimates, and actual results may vary.

Table 1: Summary of Reaction Conditions and Expected Yields

StepReactantReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1. Protection2-tert-ButylanilineAcetic anhydride, PyridineDichloromethaneRoom Temp.2-4>90
2. BrominationN-(2-tert-butylphenyl)acetamideN-BromosuccinimideAcetonitrile/DMF0 to Room Temp.12-1880-90
3. DeprotectionN-(4-bromo-2-tert-butylphenyl)acetamideHCl, EthanolEthanol/WaterReflux1.5-2.5>90

Table 2: Physical and Spectroscopic Data of a Related Compound: 2-Bromo-4-tert-butylaniline [3]

PropertyValue
Appearance Yellow liquid
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
Boiling Point 265 °C
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), 1.30 (s, 9H)
TLC R_f_ 0.69 (Petroleum ether/Ethyl acetate = 5:1)

Conclusion

The proposed three-step synthesis of this compound offers a robust and regioselective route to this important chemical intermediate. By protecting the highly reactive amino group, the bromination can be directed to the desired 4-position with high selectivity. The subsequent deprotection provides the final product in good yield. The experimental protocols provided, adapted from reliable literature sources for similar transformations, offer a solid foundation for researchers to produce this compound for applications in pharmaceutical and materials science research. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes.

References

Spectroscopic Characterization of 4-Bromo-2-tert-butylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-tert-butylaniline. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of its known physicochemical properties and detailed spectroscopic data for its close structural isomer, 2-Bromo-4-tert-butylaniline. This information serves as a valuable reference for researchers working with this and related substituted anilines, offering insights into the expected spectral features and the methodologies for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
Appearance Not specified
SMILES CC(C)(C)c1cc(ccc1N)Br[1]
InChI InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3[1]

Spectroscopic Data (Reference Isomer: 2-Bromo-4-tert-butylaniline)

The following tables present the spectroscopic data for 2-Bromo-4-tert-butylaniline. These values provide a strong predictive foundation for the spectral characteristics of this compound.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.43t, J=1.2 Hz1HAr-H
7.14m1HAr-H
6.72d, J=8.1 Hz1HAr-H
3.96br2H-NH₂
1.30s9H-C(CH₃)₃

Solvent: CDCl₃, Frequency: 300 MHz[2]

¹³C NMR Spectroscopy

No experimental data found for this compound or its isomers in the conducted search.

Infrared (IR) Spectroscopy

No experimental data found for this compound or its isomers in the conducted search. Expected characteristic peaks are discussed in the experimental protocols.

Mass Spectrometry (MS)

No experimental data found for this compound or its isomers in the conducted search. Expected fragmentation patterns are discussed in the experimental protocols.

UV-Vis Spectroscopy

No experimental data found for this compound or its isomers in the conducted search. Expected absorption maxima are discussed in the experimental protocols.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual peak is recommended for referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition for ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

    • Optimize the pulse width and relaxation delay for quantitative analysis.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • Data Acquisition for ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A sufficient number of scans are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Expected Absorptions for this compound:

    • N-H stretch: Two bands in the region of 3500-3300 cm⁻¹ (primary amine).

    • C-H stretch (aromatic): Above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Below 3000 cm⁻¹.

    • C=C stretch (aromatic): 1600-1450 cm⁻¹.

    • C-N stretch: 1350-1250 cm⁻¹.

    • C-Br stretch: 700-500 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Expected Features for this compound:

    • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 227 and 229, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Major Fragments: Loss of a methyl group ([M-15]⁺), loss of a tert-butyl group ([M-57]⁺), and loss of the bromine atom ([M-79/81]⁺).

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Place the sample cuvette in the beam path and record the absorption spectrum over a range of wavelengths (typically 200-400 nm for aromatic compounds).

  • Expected Absorptions for this compound:

    • Aniline and its derivatives typically show two absorption bands in the UV region. For aniline, these are around 230 nm and 280 nm. Substituents on the aromatic ring will cause shifts in the position and intensity of these bands.

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Confirmation and Purity Assessment NMR->Structure_Elucidation Provides carbon-hydrogen framework IR->Structure_Elucidation Identifies functional groups MS->Structure_Elucidation Determines molecular weight and fragmentation UV_Vis->Structure_Elucidation Investigates electronic transitions

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

Spectroscopic Analysis of Bromo-tert-butylanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for bromo-tert-butylaniline isomers. Due to the limited availability of public domain data for 4-Bromo-2-tert-butylaniline, this document presents a comprehensive analysis of the readily available experimental ¹H and ¹³C NMR data for its isomer, 2-Bromo-4-tert-butylaniline, as an illustrative example. The guide includes structured data tables, detailed experimental protocols for NMR data acquisition, and visual diagrams to aid in the understanding of molecular structure and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, enabling the determination of molecular structure, connectivity, and conformation. This guide focuses on the NMR spectral data of bromo-tert-butylaniline isomers, which are important intermediates in organic synthesis. While the primary focus was to be on this compound, a thorough search of public databases and scientific literature did not yield its experimental ¹H and ¹³C NMR spectral data. Therefore, this guide presents the available data for the closely related isomer, 2-Bromo-4-tert-butylaniline, to serve as a practical example of NMR data presentation and interpretation for this class of compounds.

Molecular Structure of this compound

The molecular structure of the target compound, this compound, is presented below. The diagram illustrates the connectivity of atoms and the substitution pattern on the aniline ring, which is crucial for predicting and interpreting its NMR spectra.

Molecular structure of this compound.

NMR Spectral Data of 2-Bromo-4-tert-butylaniline

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-4-tert-butylaniline was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.43t1.21HAr-H
7.14m-1HAr-H
6.72d8.11HAr-H
3.96br s-2H-NH₂
1.30s-9H-C(CH₃)₃

Table 1: ¹H NMR spectral data of 2-Bromo-4-tert-butylaniline in CDCl₃.[1]

¹³C NMR Spectral Data

Detailed experimental ¹³C NMR data for 2-Bromo-4-tert-butylaniline is not as readily available in the searched public literature. For a complete analysis, a ¹³C NMR experiment would be required. The expected signals would include distinct resonances for the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Experimental Protocols for NMR Spectroscopy

The following sections describe a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The general steps are as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR. The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent is dictated by the solubility of the analyte.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can adversely affect the magnetic field homogeneity. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The acquisition of NMR spectra is performed using a spectrometer with the following general steps:

  • Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C).

  • Sample Insertion: The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which involves adjusting a series of shim coils. This step is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

  • Parameter Setup and Acquisition: The experimental parameters, such as the number of scans, pulse width, acquisition time, and relaxation delay, are set. The data is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

NMR Experimental Workflow

The following diagram illustrates a typical workflow for an NMR experiment, from sample preparation to final data analysis.

NMR_Workflow General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integration and Peak Picking phase_baseline->integrate analyze Structural Elucidation integrate->analyze

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) analysis of the aromatic amine 4-Bromo-2-tert-butylaniline. This document outlines detailed experimental protocols, predicted spectral data, and interpretation to serve as a valuable resource for researchers in organic synthesis, drug discovery, and quality control.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its characterization, identification, and purity assessment. This guide focuses on two primary analytical techniques: FTIR spectroscopy for the determination of functional groups and molecular structure, and mass spectrometry for the determination of molecular weight and fragmentation patterns, which aid in structural elucidation.

Safety and Handling

Before conducting any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to implement appropriate safety precautions. Based on data for similar bromoaniline compounds, the following guidelines should be followed:

  • Hazard Identification : this compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood.[2][3]

  • Handling : Avoid inhalation of dust and contact with skin and eyes.[2][4] Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode
3450 - 3350MediumN-H asymmetric and symmetric stretching (amine)
3080 - 3020WeakC-H aromatic stretching
2960 - 2870StrongC-H aliphatic stretching (tert-butyl)
1620 - 1580StrongN-H scissoring (amine) and C=C aromatic ring stretching
1500 - 1400MediumC=C aromatic ring stretching
1365StrongC-H symmetric bending (tert-butyl)
1260 - 1200StrongC-N stretching (aromatic amine)
850 - 800StrongC-H out-of-plane bending (aromatic)
600 - 500MediumC-Br stretching
Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

m/zPredicted Fragment IonNotes
227/229[M]⁺ (C₁₀H₁₄BrN)⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
212/214[M - CH₃]⁺Loss of a methyl group from the tert-butyl substituent.
170/172[M - C(CH₃)₃]⁺Loss of the tert-butyl group (α-cleavage). This is expected to be a prominent peak.
148[M - Br]⁺Loss of the bromine atom.
57[C(CH₃)₃]⁺The tert-butyl cation, likely the base peak due to its stability.

Experimental Protocols

The following are detailed methodologies for the FTIR and mass spectrometry analysis of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio dependent)

Data Processing:

  • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer, with an electron ionization (EI) source.

Sample Preparation (GC-MS):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40 - 400

Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

  • Extract the mass spectrum of the chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Analyze the isotopic patterns, particularly for the presence of bromine.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the spectral analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ratio_Spectra Ratio Sample to Background Acquire_Spectrum->Ratio_Spectra Baseline_Correction Baseline Correction Ratio_Spectra->Baseline_Correction Peak_Picking Peak Identification Baseline_Correction->Peak_Picking Interpretation Interpretation of Functional Groups Peak_Picking->Interpretation MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis Dissolve_Sample Dissolve Sample in Solvent Inject_Sample Inject into GC-MS Dissolve_Sample->Inject_Sample Chromatographic_Separation Chromatographic Separation Inject_Sample->Chromatographic_Separation EI_Ionization Electron Ionization (70 eV) Chromatographic_Separation->EI_Ionization Mass_Analysis Mass Analysis EI_Ionization->Mass_Analysis Analyze_TIC Analyze Total Ion Chromatogram Mass_Analysis->Analyze_TIC Extract_Spectrum Extract Mass Spectrum Analyze_TIC->Extract_Spectrum Identify_Ions Identify Molecular and Fragment Ions Extract_Spectrum->Identify_Ions Analyze_Isotopes Analyze Isotopic Patterns Identify_Ions->Analyze_Isotopes Spectral_Interpretation cluster_ftir FTIR Spectral Interpretation cluster_ms Mass Spectrum Interpretation FTIR_Spectrum FTIR Spectrum NH_Stretch ~3400 cm⁻¹ N-H Stretch FTIR_Spectrum->NH_Stretch CH_Aromatic ~3050 cm⁻¹ C-H Aromatic Stretch FTIR_Spectrum->CH_Aromatic CH_Aliphatic ~2960 cm⁻¹ C-H Aliphatic Stretch FTIR_Spectrum->CH_Aliphatic NH_Bend ~1600 cm⁻¹ N-H Bend FTIR_Spectrum->NH_Bend Aromatic_Ring ~1500-1400 cm⁻¹ C=C Aromatic Stretch FTIR_Spectrum->Aromatic_Ring CN_Stretch ~1250 cm⁻¹ C-N Stretch FTIR_Spectrum->CN_Stretch CBr_Stretch ~550 cm⁻¹ C-Br Stretch FTIR_Spectrum->CBr_Stretch Structure This compound Structure Elucidation NH_Stretch->Structure CH_Aromatic->Structure CH_Aliphatic->Structure NH_Bend->Structure Aromatic_Ring->Structure CN_Stretch->Structure CBr_Stretch->Structure Mass_Spectrum Mass Spectrum Molecular_Ion m/z 227/229 Molecular Ion [M]⁺ Mass_Spectrum->Molecular_Ion Loss_CH3 m/z 212/214 [M - CH₃]⁺ Molecular_Ion->Loss_CH3 Loss_tBu m/z 170/172 [M - C(CH₃)₃]⁺ Molecular_Ion->Loss_tBu Loss_Br m/z 148 [M - Br]⁺ Molecular_Ion->Loss_Br Molecular_Ion->Structure Loss_CH3->Structure tBu_Cation m/z 57 [C(CH₃)₃]⁺ (Base Peak) Loss_tBu->Structure Loss_Br->Structure tBu_Cation->Structure

References

Physical and chemical properties of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-tert-butylaniline (CAS No. 850012-44-1), a key intermediate in the synthesis of pharmacologically active molecules, particularly ligands for retinoic acid receptors (RARs).[] This document details its known characteristics, outlines a general synthetic approach, and explores its relevance in the context of RAR signaling pathways.

Core Physical and Chemical Properties

This compound is a substituted aniline derivative. Its physical state is reported as a solid. The core properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850012-44-1[2]
Molecular Formula C₁₀H₁₄BrN[2]
Molecular Weight 228.13 g/mol [2]
Boiling Point 146-147 °C (at 9 Torr)Guidechem
Density (Predicted) 1.306 ± 0.06 g/cm³Guidechem
Physical Form Solid
Solubility No data available
Melting Point No data available

Spectroscopic Data

While specific spectra for this compound are not widely published, analytical data including NMR, HPLC, and LC-MS are available from commercial suppliers.[3] For the isomeric compound, 2-Bromo-4-tert-butylaniline, ¹H-NMR (CDCl₃, 300 MHz) data shows characteristic peaks at δ 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), and 1.30 (s, 9H). It is expected that the spectra for this compound would show distinct shifts and coupling patterns due to the different substitution on the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 2-tert-butylaniline. The key reaction is the electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the para position relative to the amino group. The bulky tert-butyl group at the ortho position directs the incoming electrophile primarily to the para position.

General Experimental Protocol (Hypothesized)

This protocol is based on general procedures for the bromination of substituted anilines and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2-tert-butylaniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolution: Dissolve 2-tert-butylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the cooled aniline solution. The addition should be dropwise to control the reaction temperature and minimize side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

The following diagram illustrates a generalized workflow for this synthesis.

G start Start: 2-tert-butylaniline dissolve Dissolve in Solvent (e.g., CH2Cl2) start->dissolve cool Cool to 0°C dissolve->cool add_br Add Brominating Agent (e.g., NBS) cool->add_br react Reaction Stirring add_br->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify end End: Pure this compound purify->end

Caption: Generalized workflow for the synthesis of this compound.

Role in Modulating Retinoic Acid Receptor (RAR) Signaling

This compound serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate the activity of Retinoic Acid Receptors (RARs). RARs are nuclear receptors that play a pivotal role in cellular differentiation, proliferation, and apoptosis. The signaling pathway is initiated by the binding of retinoic acid (RA), a metabolite of vitamin A, to the RAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

The development of synthetic ligands for RARs is a significant area of research in drug discovery, particularly for the treatment of various cancers and dermatological disorders. The structural features of this compound provide a scaffold that can be further modified to create potent and selective RAR modulators.

The following diagram outlines the canonical Retinoic Acid Receptor signaling pathway.

G cluster_cell Target Cell cluster_nucleus Nucleus RA Retinoic Acid (RA) RAR Retinoic Acid Receptor (RAR) RA->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Forms Heterodimer with RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to Transcription Transcription RAR_RXR->Transcription Activates Coactivators Coactivators Coactivators->RAR_RXR Recruited Corepressors Corepressors Corepressors->RAR_RXR Displaced TargetGene Target Gene RARE->TargetGene Regulates TargetGene->Transcription mRNA mRNA Transcription->mRNA Produces

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-tert-butylaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-tert-butylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments based on the compound's structural features and the known behavior of analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise quantitative data.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₄BrN. Its structure, featuring a bulky, nonpolar tert-butyl group and a polar amine group on a brominated benzene ring, dictates its solubility profile. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.[][2] A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known properties of halogenated anilines, a qualitative solubility profile for this compound can be predicted. The presence of the nonpolar benzene ring and the large tert-butyl group suggests good solubility in nonpolar and moderately polar organic solvents. The amine group can participate in hydrogen bonding, which may enhance solubility in protic solvents. Conversely, its significant hydrophobic character indicates poor solubility in water.

The tert-butyl group, in particular, enhances the solubility of the molecule in organic solvents.[3] Halogenated anilines, as a class, are generally soluble in a variety of common organic solvents.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols (Protic) Methanol, EthanolSolubleThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The alkyl portion of the alcohol can interact with the nonpolar parts of the molecule.
Ketones (Polar Aprotic) AcetoneSolubleAcetone's polarity allows for dipole-dipole interactions with the polar C-Br and C-N bonds.
Esters (Polar Aprotic) Ethyl AcetateSolubleSimilar to ketones, ethyl acetate can engage in dipole-dipole interactions.
Ethers (Polar Aprotic) Diethyl Ether, THFSolubleThe nonpolar alkyl groups and the polar ether linkage provide a favorable environment for dissolution. THF was used as a solvent in a synthesis procedure.[2]
Aromatic Hydrocarbons TolueneSolubleThe nonpolar aromatic ring of toluene interacts favorably with the benzene ring of the aniline derivative through London dispersion forces.[4]
Halogenated Solvents DichloromethaneSolubleThe tert-butyl group is known to enhance solubility in solvents like dichloromethane.[3]
Aqueous Solutions WaterInsolubleThe large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules.[4]

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the solubility of organic compounds.

The shake-flask method is considered the gold standard for solubility determination.[5]

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR).[5][6]

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This test provides qualitative information about the basicity of the amine and its potential for forming water-soluble salts.[7][8][9]

  • Initial Test: A small amount of this compound is added to a test tube containing water to confirm its insolubility.

  • Acidification: To the aqueous suspension, a dilute strong acid (e.g., 5% HCl) is added dropwise with agitation.[8][9]

  • Observation: If the compound dissolves, it indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine group.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or let stand C->D E Isolate clear supernatant D->E F Dilute supernatant E->F G Quantify using HPLC, UV-Vis, or NMR F->G H Calculate Solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

Acid_Base_Solubility_Test start Start: Add compound to water insoluble Compound is insoluble start->insoluble add_acid Add 5% HCl insoluble->add_acid Observe dissolves Compound Dissolves add_acid->dissolves soluble_salt Conclusion: Forms a water-soluble salt (Confirms basicity) dissolves->soluble_salt Yes no_change Conclusion: Not a basic amine or insufficiently basic dissolves->no_change No

Caption: Logical Flow for Acid-Base Solubility Test.

Conclusion

References

Starting materials for the synthesis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended synthetic pathway for this compound, an important intermediate in pharmaceutical and chemical research. The synthesis involves a robust three-step process starting from commercially available 2-tert-butylaniline. This process includes the protection of the amino group via acetylation, regioselective bromination, and subsequent deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to control the regioselectivity of the bromination step. Direct bromination of 2-tert-butylaniline is likely to result in a mixture of products due to the strong activating nature of the amino group. Therefore, a protecting group strategy is employed. The amino group is first acylated to form an acetamide. The resulting acetamido group is still an ortho-para director, but its steric bulk, combined with the bulky tert-butyl group at the ortho position, effectively directs the incoming electrophile (bromine) to the para position. The final step involves the hydrolysis of the acetamide to regenerate the amino group, yielding the desired this compound.

A patent for the synthesis of the analogous compound, 4-bromo-2-methylaniline, outlines a similar and effective three-step process involving protection, bromination, and deprotection.[1]

Logical Workflow of the Synthesis

Synthesis_Workflow Start Starting Material: 2-tert-Butylaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Acetic Anhydride, Catalyst (optional) Intermediate1 Intermediate: N-(2-tert-butylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination (Regioselective) Intermediate1->Step2 N-Bromosuccinimide (NBS) or Bromine Intermediate2 Intermediate: N-(4-bromo-2-tert-butylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 Acid or Base (e.g., HCl) Product Final Product: This compound Step3->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are expected to provide a reliable route to the target molecule.[1][2]

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide

This step involves the protection of the amino group of 2-tert-butylaniline by acetylation.

Materials and Reagents:

  • 2-tert-butylaniline

  • Acetic anhydride

  • Glacial acetic acid or an inert solvent like dichloromethane (DCM)

  • (Optional) Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Sodium bicarbonate solution (saturated)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-butylaniline in glacial acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. Due to the steric hindrance from the tert-butyl group, the reaction may be sluggish.[3] The addition of a catalytic amount of DMAP (e.g., 1-5 mol%) can accelerate the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • If a precipitate forms, collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of N-(4-bromo-2-tert-butylphenyl)acetamide

This step is the regioselective bromination of the protected aniline.

Materials and Reagents:

  • N-(2-tert-butylphenyl)acetamide

  • N-Bromosuccinimide (NBS) or Bromine

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

  • Sodium thiosulfate or sodium bisulfite solution

Procedure:

  • Dissolve N-(2-tert-butylphenyl)acetamide in a suitable anhydrous solvent in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise to the solution while stirring at room temperature. Alternatively, a solution of bromine in the same solvent can be added dropwise.

  • Stir the reaction mixture at room temperature for several hours (monitor by TLC) until the starting material is consumed.

  • After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine or NBS.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude N-(4-bromo-2-tert-butylphenyl)acetamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

This final step involves the deprotection of the acetamido group to yield the target aniline.

Materials and Reagents:

  • N-(4-bromo-2-tert-butylphenyl)acetamide

  • Concentrated hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH)

  • Ethanol (if using acid hydrolysis)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, ether)

Procedure (Acid Hydrolysis):

  • Place N-(4-bromo-2-tert-butylphenyl)acetamide in a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid and ethanol.[1]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture by adding a concentrated solution of sodium hydroxide until the solution is basic (pH > 10).

  • Extract the product into an organic solvent such as ethyl acetate or ether.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials, intermediates, and the final product, along with expected reaction yields based on analogous syntheses.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-tert-ButylanilineC₁₀H₁₅N149.23Liquid
N-(2-tert-butylphenyl)acetamideC₁₂H₁₇NO191.27Solid
N-(4-bromo-2-tert-butylphenyl)acetamideC₁₂H₁₆BrNO270.17Solid
This compoundC₁₀H₁₄BrN228.13Not specified

Table 2: Expected Yields for the Synthetic Steps

Reaction StepTransformationTypical Yield Range (%)
1. Acetylation2-tert-Butylaniline → N-(2-tert-butylphenyl)acetamide85 - 95
2. BrominationN-(2-tert-butylphenyl)acetamide → N-(4-bromo-2-tert-butylphenyl)acetamide70 - 85
3. HydrolysisN-(4-bromo-2-tert-butylphenyl)acetamide → this compound80 - 90
Overall 2-tert-Butylaniline → this compound 50 - 70

Note: Yields are estimates based on standard laboratory procedures for similar compounds and may vary depending on reaction scale and optimization.[4]

Safety Considerations

  • Anilines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine and N-Bromosuccinimide are corrosive and strong oxidizing agents. Handle them in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Use appropriate care during handling and neutralization steps.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilic substitution patterns of 4-Bromo-2-tert-butylaniline. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its electronic and steric properties is crucial for predicting the regioselectivity of various electrophilic aromatic substitution (EAS) reactions. This document outlines the directing effects of the constituent functional groups, predicts the outcomes of key EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provides detailed experimental protocols. Quantitative data, where available from analogous systems, is summarized, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction: Structural Features and Reactivity Overview

This compound is a disubstituted aniline derivative featuring three key functional groups on a benzene ring: a strongly activating amino group (-NH₂), a deactivating but ortho-, para-directing bromo group (-Br), and a bulky, weakly activating ortho-, para-directing tert-butyl group (-C(CH₃)₃). The interplay of the electronic and steric effects of these substituents governs the reactivity of the aromatic ring towards electrophiles.

  • Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity. It is a strong ortho-, para-director.[1][2] However, its basicity can lead to complications in acidic reaction conditions, often necessitating the use of a protecting group.[2]

  • Bromo Group (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect. However, through resonance, it is an ortho-, para-director.

  • Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group is weakly activating through an inductive effect and directs incoming electrophiles to the ortho and para positions.[3][4] Crucially, the significant steric hindrance posed by the tert-butyl group strongly disfavors substitution at the adjacent (ortho) positions.

The combined influence of these groups dictates that the positions ortho to the strongly activating amino group are the most likely sites for electrophilic attack, with steric hindrance from the adjacent tert-butyl group playing a key role in determining the final product distribution.

Predicted Electrophilic Substitution Patterns

The regioselectivity of electrophilic substitution on this compound is determined by the synergistic and antagonistic effects of the three substituents. The powerful activating and directing effect of the amino group is the dominant factor.

The available positions for substitution are C3, C5, and C6.

  • Position C6: This position is ortho to the strongly activating amino group and is the most sterically accessible of the activated positions.

  • Position C3: This position is meta to the amino group and ortho to the tert-butyl group, making it both electronically disfavored and sterically hindered.

  • Position C5: This position is para to the tert-butyl group and meta to the amino group, making it electronically less favored than the C6 position.

Therefore, electrophilic substitution is strongly predicted to occur at the C6 position .

G This compound This compound Amino (-NH2) Amino (-NH2) This compound->Amino (-NH2) Dominant Activating Effect tert-Butyl (-C(CH3)3) tert-Butyl (-C(CH3)3) This compound->tert-Butyl (-C(CH3)3) Steric Hindrance Bromo (-Br) Bromo (-Br) This compound->Bromo (-Br) Deactivating Effect C6 Position C6 Position Amino (-NH2)->C6 Position tert-Butyl (-C(CH3)3)->C6 Position Directs away from ortho position Other Positions Other Positions Bromo (-Br)->Other Positions

Key Electrophilic Substitution Reactions and Protocols

Due to the high reactivity of the aniline moiety, direct electrophilic substitution can sometimes lead to multiple substitutions or side reactions. For reactions like nitration and Friedel-Crafts acylation, which are carried out in strongly acidic conditions, protection of the amino group as an acetamide is crucial to prevent the formation of a deactivating anilinium ion and to moderate the reactivity.

Halogenation (Bromination)

Direct bromination of this compound is expected to be rapid due to the activating effect of the amino group. The major product is predicted to be 2,4-Dibromo-6-tert-butylaniline.

Table 1: Predicted Outcome of Bromination

ElectrophileReagent/ConditionsPredicted Major ProductPredicted Yield
Br⁺Br₂ in CH₃COOH or CCl₄2,4-Dibromo-6-tert-butylanilineHigh

Experimental Protocol: Bromination

  • Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid or carbon tetrachloride in a round-bottom flask.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nitration

Direct nitration of anilines is generally avoided due to the oxidation of the amino group and the formation of a meta-directing anilinium ion in the strongly acidic nitrating mixture.[5][6][7] Therefore, a protection-nitration-deprotection sequence is necessary.

Table 2: Predicted Outcome of Nitration (via Acetamide Protection)

ElectrophileReagent/ConditionsPredicted Major ProductPredicted Yield
NO₂⁺HNO₃/H₂SO₄ on N-acetylated substrate4-Bromo-2-tert-butyl-6-nitroanilineModerate to High

Experimental Protocol: Nitration

  • Step 1: Protection (Acetylation)

    • Dissolve this compound (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Stir the mixture at room temperature for 30 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(4-Bromo-2-tert-butylphenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step 2: Nitration

    • Dissolve the dried acetanilide in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

    • Stir the mixture at 0-5°C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Step 3: Deprotection (Hydrolysis)

    • Reflux the nitrated acetanilide with aqueous hydrochloric acid or sulfuric acid.

    • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 4-Bromo-2-tert-butyl-6-nitroaniline.

    • Collect the product by vacuum filtration, wash with water, and dry.

Sulfonation

Sulfonation of anilines can often be carried out directly by heating with concentrated sulfuric acid.[1][8] The initial product is the anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid.

Table 3: Predicted Outcome of Sulfonation

ElectrophileReagent/ConditionsPredicted Major ProductPredicted Yield
SO₃Fuming H₂SO₄ or conc. H₂SO₄ at high temp.5-Amino-3-bromo-2-tert-butylbenzenesulfonic acidModerate

Experimental Protocol: Sulfonation

  • Reaction Setup: Carefully add concentrated sulfuric acid to this compound in a flask.

  • Heating: Heat the mixture at 180-200°C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: The sulfonic acid product, which may exist as a zwitterion (sulfanilic acid derivative), will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.

Friedel-Crafts Reactions

Friedel-Crafts reactions are generally not successful with free anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1][9] Therefore, the amino group must be protected as an acetamide.

Table 4: Predicted Outcome of Friedel-Crafts Acylation (via Acetamide Protection)

ElectrophileReagent/ConditionsPredicted Major ProductPredicted Yield
R-C=O⁺Acyl halide/AlCl₃ on N-acetylated substrateN-(4-Bromo-2-tert-butyl-6-acylphenyl)acetamideModerate

Experimental Protocol: Friedel-Crafts Acylation

  • Step 1: Protection (Acetylation)

    • Follow the protocol for acetylation as described in the nitration section.

  • Step 2: Friedel-Crafts Acylation

    • Suspend the N-(4-Bromo-2-tert-butylphenyl)acetamide and aluminum chloride (a slight excess) in an inert solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the mixture in an ice bath.

    • Slowly add the acyl halide (1 equivalent) dropwise with vigorous stirring.

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

    • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acylated acetanilide.

  • Step 3: Deprotection (Hydrolysis)

    • Follow the protocol for hydrolysis as described in the nitration section to obtain the acylated aniline.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for performing an electrophilic substitution reaction on this compound, incorporating the necessary protection and deprotection steps.

G start Start: This compound protection Step 1: Protection (e.g., Acetylation with Acetic Anhydride) start->protection protected_intermediate N-(4-Bromo-2-tert-butylphenyl)acetamide protection->protected_intermediate reaction Step 2: Electrophilic Substitution (e.g., Nitration, Halogenation, FC-Acylation) protected_intermediate->reaction substituted_protected Substituted Acetanilide Intermediate reaction->substituted_protected deprotection Step 3: Deprotection (e.g., Acid Hydrolysis) substituted_protected->deprotection product Final Product: Substituted this compound deprotection->product

Conclusion

The electrophilic substitution reactions of this compound are predominantly governed by the powerful activating and ortho-, para-directing influence of the amino group. Steric hindrance from the bulky tert-butyl group plays a crucial role in directing incoming electrophiles to the C6 position, leading to a high degree of regioselectivity. For reactions conducted under strongly acidic conditions, such as nitration and Friedel-Crafts acylation, a protection-deprotection strategy is essential for achieving the desired products. The protocols and predictions outlined in this guide provide a solid foundation for researchers and professionals working with this versatile synthetic intermediate.

References

CAS number and molecular structure of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Bromo-2-tert-butylaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound's properties, synthesis, and applications.

Core Compound Information

CAS Number: 850012-44-1[][2]

Molecular Structure:

  • Molecular Formula: C10H14BrN[][3][4]

  • Molecular Weight: 228.13 g/mol [][3][5]

  • Canonical SMILES: CC(C)(C)c1cc(ccc1N)Br[3]

  • InChI: InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3[3][4]

  • IUPAC Name: 4-Bromo-2-(tert-butyl)aniline

Physicochemical Properties

PropertyValueSource
Appearance Yellow liquid[6]
Molecular Weight 228.13 g/mol [5]
XLogP3 3.6[5]

Synthesis

A general approach to the synthesis of bromo-tert-butylanilines involves the bromination of a tert-butylaniline precursor. While a specific protocol for this compound was not found, a detailed experimental protocol for the synthesis of the related isomer, 2-Bromo-4-tert-butylaniline, is provided below as a representative example.

Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylaniline [6]

This protocol describes the synthesis of 2-Bromo-4-tert-butylaniline via the bromination of 4-tert-butylaniline using N-bromosuccinimide (NBS).

Materials:

  • 4-tert-butylaniline

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 4-tert-butylaniline (10 g, 68 mmol) in DMF (150 mL) in a flask and cool the solution to 0 °C in an ice bath. This step should be performed under strict light protection.

  • Slowly add N-bromosuccinimide (NBS, 12.1 g, 68 mmol) to the cooled solution while stirring continuously. Maintain the temperature at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours.

  • Upon completion of the reaction, pour the mixture into water (300 mL).

  • Extract the aqueous mixture with dichloromethane (CH2Cl2).

  • Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO4).

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.

  • The final product is a colorless oily liquid. The reported yield is 87%.

Applications in Drug Development and Research

This compound serves as an important intermediate in the synthesis of more complex molecules. It is particularly noted as an intermediate in the preparation of ligands that modulate retinoic acid receptors (RAR).[]

The broader class of bromo-substituted anilines are versatile building blocks in medicinal chemistry and materials science. For instance, related compounds are used in the synthesis of:

  • Pharmaceutical ingredients for oncology, infectious diseases, and cardiovascular health.[7]

  • Dyes and pigments.[6]

  • Agrochemicals.[6]

The following diagram illustrates the logical relationship between the synthesis of this compound and its potential applications.

G Synthesis and Application of this compound cluster_synthesis Synthesis cluster_applications Potential Applications 2-tert-Butylaniline 2-tert-Butylaniline Reaction Electrophilic Aromatic Substitution 2-tert-Butylaniline->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction This compound This compound Reaction->this compound Drug_Discovery Drug Discovery Intermediate This compound->Drug_Discovery Agrochemicals Agrochemical Synthesis This compound->Agrochemicals Materials_Science Materials Science This compound->Materials_Science RAR_Ligands Retinoic Acid Receptor (RAR) Ligands Drug_Discovery->RAR_Ligands

Caption: Synthesis and applications of this compound.

Safety and Handling

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements and Handling: [8][9]

  • Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Keep container tightly closed and store in a well-ventilated place.

  • First Aid (Eyes): In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • First Aid (Skin): In case of contact, wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.

  • First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and accurate safety information.

References

Methodological & Application

Protocol for the synthesis of 4-Bromo-2-tert-butylaniline from 4-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the Synthesis of 2-Bromo-4-tert-butylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 2-Bromo-4-tert-butylaniline, a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The synthesis involves the regioselective bromination of 4-tert-butylaniline. It is important to note that the electron-donating amino group directs bromination primarily to the ortho position, resulting in the formation of 2-Bromo-4-tert-butylaniline rather than the 4-Bromo-2-tert-butylaniline isomer. This protocol is based on established literature procedures that utilize N-bromosuccinimide (NBS) as the brominating agent, which allows for controlled monobromination.[1][3]

Reaction Scheme

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 2-Bromo-4-tert-butylaniline.

Materials and Reagents:

  • 4-tert-butylaniline

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Petroleum ether

  • Ethyl acetate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylaniline (e.g., 10 g, 68 mmol) in DMF (150 mL).[1] Alternatively, acetonitrile (1.1 L for 50 g of starting material) can be used as the solvent.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: While stirring, slowly add N-bromosuccinimide (NBS) (e.g., 12.1 g, 68 mmol) to the cooled solution. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 to 18 hours.[1] The reaction should be protected from light.[1]

  • Work-up:

    • Pour the reaction mixture into water (e.g., 300 mL).[1]

    • Extract the aqueous mixture with dichloromethane (CH2Cl2).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).[1]

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

    • Purify the crude product by column chromatography using a silica gel stationary phase and an eluent of petroleum ether/ethyl acetate (e.g., 20:1 v/v).[1]

    • Monitor the separation using thin-layer chromatography (TLC). The product has a reported Rf value of 0.69 in a 5:1 petroleum ether/ethyl acetate system.[1]

  • Product Characterization:

    • Collect the fractions containing the purified product and concentrate them under reduced pressure to yield 2-Bromo-4-tert-butylaniline as a colorless oil.[1]

    • Characterize the final product using techniques such as 1H-NMR spectroscopy. The expected signals are: δ 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), 1.30 (s, 9H).[1]

Data Summary

The following table summarizes the quantitative data for the synthesis of 2-Bromo-4-tert-butylaniline.

ParameterValueReference
Starting Material4-tert-butylaniline[1]
ReagentN-bromosuccinimide (NBS)[1]
Molar Ratio (Substrate:NBS)1:1[1]
SolventDMF or Acetonitrile[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time12 - 18 hours[1]
Purification MethodColumn Chromatography[1]
Eluent SystemPetroleum ether / Ethyl acetate (20:1)[1]
Product Yield87%[1]
Physical AppearanceColorless oil[1]
Boiling Point265 °C[1]
Density~1.306 g/cm³[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-tert-butylaniline.

Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylaniline.

References

Application of 4-Bromo-2-tert-butylaniline in Agrochemical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-tert-butylaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various organic molecules, including those with significant applications in the agrochemical industry. Its specific substitution pattern, featuring a bromine atom and a bulky tert-butyl group on the aniline ring, provides a unique scaffold for the development of novel herbicides, fungicides, and insecticides. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the tert-butyl group can influence the molecule's steric and electronic properties, often enhancing its biological activity and selectivity. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

Substituted anilines are crucial building blocks for a wide range of herbicides. In particular, 2,6-disubstituted anilines are precursors to potent classes of herbicides such as the 2-haloacetanilides. While direct synthesis of a commercialized herbicide from this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates suggests its potential in the synthesis of novel herbicidal compounds. For instance, the synthesis of N-(phosphonomethyl)glycine (glyphosate) derivatives and 2-haloacetanilide herbicides often involves substituted anilines.

Synthesis of a Potential Herbicide Intermediate: N-(4-Bromo-2-tert-butylphenyl)glycine

One potential application of this compound in herbicide development is in the synthesis of N-aryl-glycine derivatives, which can be precursors to compounds with herbicidal activity. The following protocol outlines a laboratory-scale synthesis of N-(4-bromo-2-tert-butylphenyl)glycine.

Experimental Protocol: Synthesis of N-(4-Bromo-2-tert-butylphenyl)glycine

This two-step process involves the initial synthesis of this compound followed by its reaction with a glycine equivalent.

Step 1: Synthesis of this compound

  • Materials: 2-tert-butylaniline, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-tert-butylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Step 2: Synthesis of N-(4-Bromo-2-tert-butylphenyl)glycine

  • Materials: this compound, Ethyl bromoacetate, Sodium carbonate, Ethanol, Sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), ethyl bromoacetate (1.2 equivalents), and sodium carbonate (2 equivalents) in ethanol.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of N-(4-bromo-2-tert-butylphenyl)glycine.

    • Hydrolyze the crude ester by refluxing with an aqueous solution of sodium hydroxide (2 equivalents) in ethanol for 4-6 hours.

    • After hydrolysis, cool the mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield N-(4-bromo-2-tert-butylphenyl)glycine.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound, which is a crucial first step. Data for the subsequent synthesis of the glycine derivative can vary based on reaction conditions and scale.

StepReactantsProductTypical Yield (%)
Bromination2-tert-butylaniline, NBSThis compound85-95

Logical Workflow for Agrochemical Synthesis from this compound

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of potential agrochemicals.

Agrochemical_Synthesis_Workflow A Starting Material This compound B Functionalization Reaction (e.g., N-Alkylation, Acylation, Cross-Coupling) A->B Step 1 C Intermediate Compound B->C D Further Synthetic Modifications C->D Optional E Final Agrochemical Candidate C->E D->E F Biological Screening (Herbicidal, Fungicidal, etc.) E->F G Lead Optimization F->G

Caption: General workflow for synthesizing and evaluating agrochemical candidates from this compound.

Signaling Pathway Inhibition by Potential Herbicides

Many herbicides act by inhibiting specific enzymes in plant metabolic pathways. For instance, glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, which is essential for the synthesis of aromatic amino acids. While a direct link is not established, N-aryl-glycine derivatives synthesized from this compound could potentially be explored as inhibitors of such pathways.

The diagram below illustrates the targeted inhibition of a generic essential enzyme in a plant signaling pathway by a hypothetical herbicide derived from this compound.

Herbicide_Action_Pathway cluster_pathway Plant Metabolic Pathway A Precursor Enzyme Target Enzyme A->Enzyme Substrate B Intermediate 1 C Essential Product (e.g., Amino Acid) B->C Enzyme->B Herbicide Hypothetical Herbicide (from this compound) Herbicide->Enzyme Inhibition

Caption: Hypothetical inhibition of a key plant enzyme by an agrochemical derived from this compound.

Conclusion

This compound is a valuable intermediate for the synthesis of novel agrochemicals. Its unique structure provides a foundation for creating diverse libraries of compounds for screening as potential herbicides, fungicides, and insecticides. The provided protocols and workflows offer a starting point for researchers to explore the potential of this versatile building block in the development of next-generation crop protection agents. Further research into the synthesis and biological activity of derivatives of this compound is warranted to fully realize its potential in the agrochemical industry.

Application Notes and Protocols for the Synthesis of Novel Dye Molecules from 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-tert-butylaniline is a valuable precursor for the synthesis of novel azo dye molecules. Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] The specific substitution pattern of this compound, featuring a bromine atom and a bulky tert-butyl group, offers unique opportunities for the development of dyes with potentially enhanced properties. The bromine atom is known to play a crucial role in modifying the electronic properties of the dye molecule, which can influence its color, stability, and fastness properties, often enhancing lightfastness.[2] The presence of the tert-butyl group can be leveraged to increase solubility in non-polar solvents and potentially modulate the photophysical characteristics of the final dye molecule.

These application notes provide a detailed protocol for the synthesis of a novel azo dye using this compound as the starting material. The methodologies and representative data are based on established principles of azo dye chemistry and are intended to serve as a comprehensive guide for researchers.

Potential Applications

Azo dyes derived from substituted anilines have a wide range of applications. Dyes synthesized from this compound are expected to be suitable for use as:

  • Disperse dyes: For coloring hydrophobic fibers such as polyester and nylon, where the bulky tert-butyl group may enhance solubility in the dyeing medium and improve affinity for the fiber.[3]

  • Pigments: For use in inks, paints, and plastics, where the stability conferred by the aromatic structure and the bromo substituent can be advantageous.

  • Functional dyes: For applications in advanced materials, such as organic photoconductors, nonlinear optical materials, and as probes in biological imaging, where the specific electronic and steric properties of the molecule can be exploited.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Novel Azo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a novel azo dye via the diazotization of this compound followed by an azo coupling reaction with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 10 mmol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of 10 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring. Ensure the temperature remains between 0-5 °C throughout the addition.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of a 10% aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to purify the azo dye.

  • Dry the purified crystals in a desiccator.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from aniline derivatives, providing an expectation for the synthesis using this compound.

Aniline PrecursorCoupling ComponentYield (%)λmax (nm)Reference
4-Bromoaniline3-Aminophenol-772-786[3]
4-Methylaniline5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-acetonitrile82-[6]
4-Chloroaniline5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-acetonitrile50-[6]
AnilineAcetylacetone--[7]
4-NitroanilineAcetylacetone--[7]
Sulfanilic acidAcetylacetone--[7]

Note: The yield and λmax are dependent on the specific coupling component and reaction conditions.

Visualization of Experimental Workflow

DyeSynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation & Purification start_end start_end process process reagent reagent condition condition product product A1 This compound P1 Dissolve in HCl/H₂O A1->P1 C1 0-5 °C P1->C1 P2 Diazonium Salt Formation P1->P2 R1 NaNO₂ solution R1->P2 I1 Diazonium Salt Solution P2->I1 P4 Azo Coupling Reaction I1->P4 A2 2-Naphthol P3 Dissolve in NaOH A2->P3 C2 0-5 °C P3->C2 P3->P4 I2 Crude Azo Dye Precipitate P4->I2 P5 Vacuum Filtration I2->P5 P6 Wash with Cold H₂O P5->P6 P7 Recrystallization (Ethanol) P6->P7 E1 Purified Novel Dye P7->E1

References

HPLC method for the analysis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 4-Bromo-2-tert-butylaniline

Introduction

This compound is an aromatic amine derivative used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and accuracy. This application note presents a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of related aromatic amines and provides a robust starting point for method development and validation in a research or quality control setting.

Experimental Protocol

This section details the proposed experimental procedure for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringes and Syringe Filters: For sample filtration prior to injection.

Reagents and Chemicals
  • This compound reference standard: Purity ≥95%.

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Phosphoric Acid (H₃PO₄): Analytical grade.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These conditions are based on the analysis of structurally similar aromatic amines and may require optimization.[1][2][3][4]

ParameterProposed Value
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve the sample in the mobile phase and make up the volume to the mark.

  • Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform at least five replicate injections of the standard solution to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution in duplicate.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis

The purity of the this compound sample can be calculated using the area normalization method from the resulting chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The acceptance criteria for system suitability are typically as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation A->B C HPLC System Equilibration B->C D System Suitability Testing C->D E Sample Analysis D->E If suitability passes F Data Acquisition & Processing E->F G Purity Calculation & Reporting F->G H System Shutdown & Column Flushing G->H

Caption: HPLC analysis workflow for this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient approach for the purity determination of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. It is recommended that this method be fully validated according to the appropriate regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, specificity, linearity, and robustness for its intended use in a quality control environment.

References

Application Note: GC-MS Analysis of 4-Bromo-2-tert-butylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-tert-butylaniline is a key chemical intermediate in the synthesis of a wide array of pharmaceutical ingredients and other complex organic molecules.[1][2] Its unique structure is leveraged by medicinal chemists to develop novel therapeutic agents.[1] Accurate and reliable analytical methods are therefore essential for quality control, purity assessment, and reaction monitoring during the synthesis of its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency for volatile and semi-volatile compounds and definitive identification through mass spectral data. This document provides a detailed protocol for the GC-MS analysis of this compound and considerations for its derivatives.

Principle of the Method

Gas chromatography (GC) separates the components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As components elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules (typically via Electron Ionization, EI), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity.

Experimental Protocols

Reagents and Materials
  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade or equivalent)

  • Carrier Gas: Helium, ultra-high purity (99.999%)

  • Reference Standard: this compound (Purity ≥98%)

  • Apparatus:

    • Volumetric flasks (10 mL, 100 mL)

    • Microsyringes

    • GC vials with septa

    • Analytical balance

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the solvent. This working standard is suitable for injection.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Prepare a sample solution in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial if particulates are present.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used. The parameters are adapted from methods for similar aromatic amines.[3][4]

Parameter Condition
Gas Chromatograph (GC)
ColumnRxi-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow Mode)
Injector Temperature270 °C[3]
Injection ModeSplitless (Split opens after 1 min)[3]
Injection Volume1 µL
Oven ProgramInitial Temp: 60 °C, hold for 2 min
Ramp 1: 15 °C/min to 280 °C[3]
Final Hold: Hold at 280 °C for 5 min
Mass Spectrometer (MS)
Ion Source Temp.230 °C
Interface Temp.280 °C[3]
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40 - 450
Solvent Delay3 - 4 minutes

Data Presentation and Interpretation

Expected Chromatographic Results

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time should be consistent between the standard and the sample injections. Impurities, such as starting materials (e.g., 4-tert-butylaniline) or by-products (e.g., dibrominated species), will appear as separate peaks.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound (Molecular Formula: C₁₀H₁₄BrN, Molecular Weight: ~228.13 g/mol )[5] is characterized by several key features:

  • Molecular Ion (M⁺): The molecular ion peak will be observed as a doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1). Expect strong peaks at m/z 227 and m/z 229 .[6]

  • Alpha-Cleavage: Aromatic amines often undergo cleavage of the C-C bond adjacent to the functional group.[6] The most significant fragmentation is the loss of a methyl group from the tert-butyl substituent.

  • Loss of tert-Butyl Group: Cleavage of the entire tert-butyl group is also a probable fragmentation pathway.

Table 2: Predicted Major Mass Fragments for this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Description of Neutral Loss
227229[C₁₀H₁₄BrN]⁺Molecular Ion (M⁺)
212214[C₉H₁₁BrN]⁺Loss of a methyl radical (•CH₃)
170172[C₆H₅BrN]⁺Loss of a tert-butyl radical (•C₄H₉)
148-[C₁₀H₁₄N]⁺Loss of a bromine radical (•Br)
91-[C₆H₅N]⁺Fragment from further degradation

Visualization of Workflows

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weighing Dissolve Dissolution in Solvent Weigh->Dissolve Dilute Dilution to Working Conc. Dissolve->Dilute Inject 1. GC Injection Dilute->Inject Separate 2. Chromatographic Separation Inject->Separate Ionize 3. EI Ionization Separate->Ionize Analyze 4. Mass Analysis (m/z) Ionize->Analyze Detect 5. Detection Analyze->Detect Identify Peak Identification (RT) Detect->Identify Spectrum Mass Spectrum Analysis Identify->Spectrum Quantify Quantification Spectrum->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Logical Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion [C10H14BrN]+ m/z 227/229 M_minus_CH3 [M-CH3]+ m/z 212/214 M->M_minus_CH3 - •CH3 M_minus_C4H9 [M-C4H9]+ m/z 170/172 M->M_minus_C4H9 - •C4H9 M_minus_Br [M-Br]+ m/z 148 M->M_minus_Br - •Br

Caption: Predicted fragmentation of this compound in EI-MS.

Analysis of Derivatives

The presented GC-MS protocol is robust for this compound and can be adapted for its common derivatives, such as N-acylated or further substituted analogs.

  • Method Adjustment: For derivatives with different volatility or polarity, the GC oven temperature program (ramp rate and final temperature) may need to be adjusted to ensure adequate separation and peak shape.

  • Derivatization: For highly polar derivatives containing multiple -NH₂ or -OH groups, a derivatization step (e.g., silylation) might be necessary to increase volatility and thermal stability, although this is generally not required for simple aniline derivatives.

  • Mass Spectra: The fragmentation patterns of derivatives will change predictably. For example, an N-acetyl derivative will show a characteristic loss of the acetyl group and a molecular ion peak that is 42 amu higher than the parent amine. Always analyze the expected structure to predict key fragments and confirm identity.

References

Application Notes: Derivatization of 4-Bromo-2-tert-butylaniline for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-tert-butylaniline is a versatile substituted aromatic amine that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the amine and a bromine atom para to it, allows for regioselective derivatization at multiple sites. The amino group can be readily acylated, alkylated, or used in condensation reactions, while the bromine atom provides a handle for various cross-coupling reactions. These derivatization strategies enable the synthesis of a diverse range of complex molecules with applications in drug discovery, agrochemicals, and material science.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, targeting researchers, scientists, and drug development professionals.

Applications in Drug Discovery and Organic Synthesis

The derivatives of this compound are instrumental in the development of novel therapeutic agents and functional materials. The reactive bromine atom and the amine group are key to its versatility.

  • Pharmaceutical Intermediates: The core structure is a key component in the synthesis of various active pharmaceutical ingredients (APIs). Derivatization allows for the exploration of structure-activity relationships (SAR) to optimize the efficacy, selectivity, and pharmacokinetic properties of drug candidates. For instance, derivatives have been investigated for their potential as antibacterial agents and enzyme inhibitors.[1]

  • Enzyme Inhibitors: Specific derivatives, such as N-benzoylureas, have shown cytotoxic activity against cancer cell lines.[2] The synthesis of pyrazine carboxamide derivatives from the parent aniline has yielded compounds with potent alkaline phosphatase inhibitory activity.[1]

  • Antibacterial Agents: The emergence of drug-resistant bacterial strains necessitates the development of new antibiotics. Pyrazine carboxamide derivatives of 4-bromo-anilines have demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[1]

  • Cross-Coupling Reactions: The bromo-substituent is an ideal functional group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of various aryl, heteroaryl, or amino groups, significantly increasing molecular complexity.

  • Analytical Standards: Derivatization is a common technique to enhance the detectability and chromatographic separation of analytes.[3][4] Acylation, alkylation, or silylation of the amine group can improve volatility for gas chromatography (GC) analysis or enhance the response in other detectors.[3][5]

Data Presentation

Table 1: Physicochemical Properties of Bromo-tert-butylanilines
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
This compoundC₁₀H₁₄BrN228.13850012-44-1[6]
2-Bromo-4-tert-butylanilineC₁₀H₁₄BrN228.13103273-01-4[7][]
2-Bromo-4,6-di-tert-butylanilineC₁₄H₂₂BrN284.2380438-54-6[9]
Table 2: Biological Activity of 4-Bromo-aniline Derivatives
Derivative ClassTargetSpecific CompoundActivity (IC₅₀ or MIC)Reference
Pyrazine CarboxamidesAlkaline PhosphataseCompound 5d 1.469 ± 0.02 µM (IC₅₀)[1]
Pyrazine CarboxamidesXDR S. TyphiCompound 5d 6.25 mg/mL (MIC)[1]
N-BenzoylureasHER2-Positive Breast Cancer4TBCB0.61 mM (IC₅₀)[2]

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_applications Specific Applications A This compound B N-Acylation / Amidation A->B C N-Alkylation A->C D Cross-Coupling (e.g., Suzuki) A->D E Analytical Derivatization (GC) A->E F Pharmaceutical Intermediates B->F G Enzyme Inhibitors B->G H Antibacterial Agents B->H D->F I Trace Analyte Detection E->I

Caption: Workflow for derivatization of this compound.

Suzuki_Coupling_Pathway reagent reagent catalyst catalyst A This compound F 4-Aryl-2-tert-butylaniline A->F B Arylboronic Acid (R-B(OH)₂) B->F + C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F cat. D Base (e.g., Na₂CO₃) D->F + E Solvent (e.g., Toluene/H₂O) E->F heat

Caption: Suzuki coupling reaction pathway for C-C bond formation.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromo-2-tert-butylphenyl)pyrazine-2-carboxamide

This protocol describes the amidation of this compound with pyrazine-2-carboxylic acid, a key step in synthesizing biologically active compounds.[1]

Materials:

  • This compound

  • Pyrazine-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure N-(4-Bromo-2-tert-butylphenyl)pyrazine-2-carboxamide.

Protocol 2: Synthesis of 2-Bromo-4-tert-butylaniline via Electrophilic Bromination

This protocol details the synthesis of the regioisomer 2-Bromo-4-tert-butylaniline from 4-tert-butylaniline, a common precursor.[10]

Materials:

  • 4-tert-butylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-tert-butylaniline (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water (approx. 8 volumes).

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash with 2N NaOH solution to remove any succinimide byproduct.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel.[10]

Protocol 3: General Procedure for Analytical Derivatization for GC Analysis

This protocol outlines a general method for the acylation of the amine group to increase volatility and improve chromatographic peak shape for GC analysis.[3][5]

Materials:

  • This compound sample (in a suitable solvent like ethyl acetate or toluene)

  • Acylating agent (e.g., Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), or Pentafluorobenzyl Bromide (PFBBr))

  • Base catalyst (e.g., Pyridine or Triethylamine), optional, depending on the reagent

  • GC vials

Procedure:

  • Place a known amount of the this compound sample solution into a GC vial.

  • Add an excess of the acylating reagent (e.g., 50-100 µL of TFAA).

  • If required, add a small amount of base catalyst (e.g., 10 µL of pyridine).

  • Cap the vial tightly and heat at 60-70 °C for 15-30 minutes to ensure complete reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS or GC-ECD system. The derivatization converts the polar amine into a less polar, more volatile amide, which is more suitable for GC analysis.[3]

References

Application Notes and Protocols for the Utilization of 4-Bromo-2-tert-butylaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-bromo-2-tert-butylaniline as a versatile building block in various palladium-catalyzed cross-coupling reactions. This sterically hindered aniline derivative is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom at the 4-position allows for strategic functionalization, while the ortho-tert-butyl group can influence the conformation and properties of the final products.

This document outlines detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using this compound. The provided methodologies are based on established procedures for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[1] Coupling this compound with various boronic acids or esters provides access to a diverse range of substituted 2-tert-butylanilines, which are key scaffolds in many biologically active compounds.[2][3] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[3]

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or Pd(OAc)₂ (2 mol%) with a ligand like PPh₃ (8 mol%)).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL per mmol of aryl bromide).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aniline derivative.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10012[Note 1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane/H₂O9016[Note 1]
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)2-MeTHF/H₂O8018[Note 1]
42-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane11012[Note 1]

[Note 1]: Yields are not empirically determined for this specific substrate and are for illustrative purposes. Optimization is recommended.

Visualization: Suzuki-Miyaura Catalytic Cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArBr This compound ArBr->ArPdBr B_acid R-B(OH)2 B_acid->ArPdOR Transmetalation Base Base Base->ArPdBr Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Amine, and Base catalyst Add Pd Precursor and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent inert Evacuate and backfill with Inert Gas solvent->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter through Celite cool->filter wash Wash with Water and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAlkynyl Ar-Pd(II)L2-C≡CR ArPdBr->ArPdAlkynyl Transmetalation CuAcetylide Cu(I)-C≡CR ArPdAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkynyl->Product CuX Cu(I)X CuX->CuAcetylide Base, R-C≡CH CuAcetylide->CuX Transmetalation to Pd Heck_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition AlkeneComplex Alkene Complex ArPdBr->AlkeneComplex Alkene Coordination SigmaAlkylPd σ-Alkyl-Pd(II) AlkeneComplex->SigmaAlkylPd Migratory Insertion HydridoPd H-Pd(II)L2-Br SigmaAlkylPd->HydridoPd β-Hydride Elimination Product Substituted Alkene SigmaAlkylPd->Product HydridoPd->Pd0 Reductive Elimination Alkene Alkene Alkene->AlkeneComplex Base Base Base->HydridoPd

References

Synthetic Pathways to Heterocyclic Compounds Utilizing 4-Bromo-2-tert-butylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 4-bromo-2-tert-butylaniline as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct carbazole frameworks. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a bromine atom allows for various cross-coupling reactions, while the bulky tert-butyl group can influence the regioselectivity of reactions and the physicochemical properties of the final products. The amino group provides a handle for N-arylation and subsequent cyclization to form nitrogen-containing heterocycles. This application note focuses on a two-step synthetic route to a substituted carbazole, a key structural motif in many biologically active compounds and functional materials.

Synthetic Strategy: Two-Step Synthesis of 7-Bromo-5-tert-butyl-9H-carbazole

The synthesis of 7-Bromo-5-tert-butyl-9H-carbazole from this compound is proposed via a two-step sequence involving an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular cyclization.

Synthetic_Pathway This compound This compound Intermediate N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline This compound->Intermediate Buchwald-Hartwig Amination 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene->Intermediate Carbazole 7-Bromo-5-tert-butyl-9H-carbazole Intermediate->Carbazole Intramolecular Buchwald-Hartwig Cyclization

Caption: Proposed two-step synthesis of 7-Bromo-5-tert-butyl-9H-carbazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the key quantitative data for the proposed two-step synthesis. The yields are based on typical ranges observed for similar transformations in the literature.

StepReactionReactantsCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Intermolecular Buchwald-Hartwig AminationThis compound, 1-Bromo-2-iodobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-85
2Intramolecular Buchwald-Hartwig CyclizationN-(2-Bromophenyl)-4-bromo-2-tert-butylanilinePd(OAc)₂ / DavePhosK₃PO₄1,4-Dioxane11012-2460-75

Experimental Protocols

Step 1: Synthesis of N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline (Intermolecular Buchwald-Hartwig Amination)

This protocol describes the palladium-catalyzed cross-coupling of this compound with 1-Bromo-2-iodobenzene.

Step1_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous Toluene prep2->prep3 react1 Add this compound and 1-Bromo-2-iodobenzene prep3->react1 react2 Heat the mixture to 100 °C react1->react2 react3 Stir for 12-24 hours react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for the intermolecular Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • 1-Bromo-2-iodobenzene (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add this compound (1.0 equiv) and 1-Bromo-2-iodobenzene (1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline.

Step 2: Synthesis of 7-Bromo-5-tert-butyl-9H-carbazole (Intramolecular Buchwald-Hartwig Cyclization)

This protocol describes the intramolecular cyclization of the previously synthesized diarylamine to form the carbazole ring system.

Step2_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd(OAc)₂, DavePhos, and K₃PO₄ to a dry Schlenk tube prep2 Evacuate and backfill with Argon (3x) prep1->prep2 prep3 Add anhydrous 1,4-Dioxane prep2->prep3 react1 Add N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline prep3->react1 react2 Heat the mixture to 110 °C react1->react2 react3 Stir for 12-24 hours react2->react3 workup1 Cool to room temperature react3->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for the intramolecular Buchwald-Hartwig cyclization.

Materials:

  • N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv), DavePhos (0.10 equiv), and potassium phosphate (2.0 equiv) under an inert atmosphere.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add N-(2-Bromophenyl)-4-bromo-2-tert-butylaniline (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-Bromo-5-tert-butyl-9H-carbazole.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-tert-butylaniline.

Troubleshooting Guide

Q1: My reaction has resulted in a complex mixture of products, not just the desired this compound. What are the likely side products?

A: The electrophilic bromination of 2-tert-butylaniline can lead to several side products due to the strong activating effect of the amino group and the directing effect of both the amino and tert-butyl groups. The most common side products are isomers and poly-brominated species.

  • Isomeric Byproducts: You may have formed 6-Bromo-2-tert-butylaniline, where bromination occurs at the other ortho position relative to the amino group. The formation of 3-Bromo-2-tert-butylaniline or 5-Bromo-2-tert-butylaniline is also possible, though generally less favored.

  • Poly-brominated Byproducts: Dibromination can occur, leading to products such as 4,6-Dibromo-2-tert-butylaniline. The formation of this byproduct is more likely if an excess of the brominating agent is used or if the reaction temperature is not adequately controlled.

Q2: The yield of my desired product is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors in the synthesis of this compound.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. Running the reaction at too low a temperature may lead to an incomplete reaction, while a higher temperature can promote the formation of side products.

  • Degradation of Starting Material or Product: Aniline derivatives can be sensitive to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and optimize your chromatography or recrystallization conditions.

Q3: I am having difficulty purifying the crude product, which is a dark, oily residue. What purification strategies are most effective?

A: A dark, tarry crude product is often indicative of impurities and side products.[1]

  • Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other impurities. A silica gel column with a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically recommended.[1]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that provides good separation.

  • Acid-Base Extraction: An acid wash can be used during the work-up to remove any non-basic impurities. Conversely, a basic wash can help remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A: The most common starting material is 2-tert-butylaniline. The bromination of this substrate leads to the desired this compound.

Q2: Which brominating agent is recommended for this synthesis?

A: N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for this transformation.[1] It is generally preferred over elemental bromine as it is easier to handle and often leads to more selective reactions with fewer side products.

Q3: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase, such as petroleum ether/ethyl acetate (e.g., 5:1 v/v), can be used to separate the starting material, product, and any byproducts on a silica gel plate.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A: It is important to handle all chemicals with care in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with caution. The solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Product and Byproduct Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound (Desired Product) C₁₀H₁₄BrN228.13Yellow liquid[1][2]
2-tert-Butylaniline (Starting Material)C₁₀H₁₅N149.23-
6-Bromo-2-tert-butylaniline (Isomeric Byproduct)C₁₀H₁₄BrN228.13-
4,6-Dibromo-2-tert-butylaniline (Di-brominated Byproduct)C₁₀H₁₃Br₂N307.03-

Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylaniline

This protocol is a representative example for the synthesis of 2-Bromo-4-tert-butylaniline.

Materials:

  • 4-(tert-butyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • 2N Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 4-(tert-butyl)aniline (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1 equivalent) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with dichloromethane.

  • Combine the organic layers and wash with 2N NaOH solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the pure 2-Bromo-4-tert-butylaniline.[1]

Reaction Pathway and Side Reactions

Synthesis_of_4_Bromo_2_tert_butylaniline Start 2-tert-butylaniline Reagent NBS DesiredProduct This compound (Desired Product) Reagent->DesiredProduct Major Pathway Isomer 6-Bromo-2-tert-butylaniline (Isomeric Byproduct) Reagent->Isomer Side Reaction Dibromo 4,6-Dibromo-2-tert-butylaniline (Dibromination Byproduct) Reagent->Dibromo Side Reaction (Excess NBS)

References

Technical Support Center: Purification of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-2-tert-butylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, typically synthesized via bromination of 2-tert-butylaniline, often contains a variety of impurities. These can include:

  • Isomeric Impurities: Positional isomers such as 4-Bromo-3-tert-butylaniline may form during the synthesis.

  • Over-brominated Products: Di-brominated species like 2,4-Dibromo-6-tert-butylaniline can be present.

  • Unreacted Starting Material: Residual 2-tert-butylaniline may remain.

  • Oxidation Products: Anilines are susceptible to oxidation, which leads to the formation of colored impurities, often resulting in a dark brown or tarry appearance of the crude product.[1]

  • Solvent Residues: Residual solvents from the synthesis and workup can also be present.

Q2: My crude product is a dark brown, tarry substance. Is this normal?

A2: Yes, it is common for the crude product of this compound synthesis to be a dark brown and tarry material.[2] This is primarily due to the formation of colored oxidation byproducts, which are common for aniline derivatives.[1] Proper purification is essential to remove these colored impurities and obtain a product of desired purity and appearance (typically a colorless to yellow oil or solid).

Q3: What is the recommended storage procedure for this compound to prevent degradation?

A3: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, protected from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended. For long-term storage, refrigeration may be considered to further minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Product is still colored after standard column chromatography.
  • Possible Cause A: Co-eluting Colored Impurities.

    • Solution: Standard silica gel chromatography with common solvent systems (e.g., petroleum ether/ethyl acetate) may not effectively separate all colored impurities.[2] Consider the following alternative chromatographic techniques:

      • Reversed-Phase Flash Chromatography: This technique separates compounds based on hydrophobicity and can be very effective at removing polar colored impurities that are not well-retained on normal-phase silica.

      • Use of Different Adsorbents: Activated carbon or alumina can be used to adsorb colored impurities. This can be done as a separate treatment step before chromatography or by adding a layer of the adsorbent to the top of the silica gel column.

  • Possible Cause B: On-column Degradation.

    • Solution: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

      • Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine) in the eluent to prevent degradation of the aniline.

      • Alumina Chromatography: Basic or neutral alumina can be used as the stationary phase instead of silica gel.

Problem 2: Presence of isomeric impurities after purification.
  • Possible Cause: Insufficient Resolution in Column Chromatography.

    • Solution: Isomeric impurities can be challenging to separate due to their similar polarities.

      • Optimize Chromatography Conditions: Experiment with different solvent systems, using less polar eluents to improve separation. A shallow gradient or isocratic elution might be necessary.

      • High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC may be necessary to resolve close-eluting isomers.

      • Fractional Distillation under Vacuum: For thermally stable isomers with sufficiently different boiling points, vacuum distillation can be an effective separation method.[1][3]

Problem 3: Low yield after purification.
  • Possible Cause A: Product Loss During Extraction and Workup.

    • Solution: Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of brine can help to break emulsions and recover dissolved product.

  • Possible Cause B: Irreversible Adsorption on the Column.

    • Solution: Highly polar impurities or the product itself can sometimes bind strongly to the silica gel. Pre-treating the crude material to remove baseline impurities or using a less active stationary phase like deactivated silica or alumina can mitigate this.

  • Possible Cause C: Product Volatility.

    • Solution: If using vacuum to remove solvent, be mindful of the product's volatility. Use moderate temperatures and pressures to avoid loss of the desired compound.

Data Presentation

The following table provides a representative comparison of purity levels that can be achieved for a substituted bromoaniline using different purification techniques. The data is illustrative and may vary based on the specific reaction conditions and impurity profile.

Purification MethodPurity (%)Major Impurity (%)Appearance
Crude Product~75%>10% (isomers, over-bromination)Dark Brown Tarry Oil
Standard Silica Gel Chromatography97.5%1.8%Light Yellow Oil
Reversed-Phase Chromatography98.8%0.7%Colorless Oil
Vacuum Distillation>99.0%<0.5%Colorless Oil

Data is adapted from a comparative purity analysis of a similar bromo-substituted aromatic amine and serves as an example.[4]

Experimental Protocols

Protocol 1: Standard Purification by Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene. Add silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry powder (dry loading).

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., petroleum ether or hexane).

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing to 5% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Decolorization and Purification using Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the colored product in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Column and Solvents: Use a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Method Development: Develop a suitable gradient method using analytical HPLC or by running scouting gradients on the flash chromatography system.

  • Purification: Load the sample onto the equilibrated reversed-phase column and run the optimized gradient. The more polar, colored impurities will often elute earlier than the less polar product.

  • Fraction Analysis and Workup: Collect fractions and analyze by TLC or HPLC. Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can then be extracted with a suitable organic solvent, dried, and concentrated to yield the final product.

Protocol 3: Purification by Vacuum Distillation

Note: This method is suitable for thermally stable compounds and can be very effective for removing non-volatile colored impurities and some isomeric byproducts.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glass joints are properly sealed.

  • Drying (Optional but Recommended): If water is present in the crude product, consider drying it with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filtering before distillation. For anilines, adding a few pellets of sodium hydroxide to the distillation flask can also act as a drying agent.[1]

  • Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin stirring and slowly reduce the pressure. Once the desired vacuum is reached, gradually heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Venting: After collecting the desired fraction, cool the apparatus to room temperature before carefully venting the system to atmospheric pressure.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Start Crude this compound (Dark, Tarry) Col_Chrom Standard Column Chromatography Start->Col_Chrom Standard Method RP_Chrom Reversed-Phase Chromatography Start->RP_Chrom Alternative for Colored Impurities Vac_Dist Vacuum Distillation Start->Vac_Dist Alternative for Non-volatile Impurities Analysis Purity Analysis (TLC, HPLC, GC-MS, NMR) Col_Chrom->Analysis RP_Chrom->Analysis Vac_Dist->Analysis Pure_Product Pure Product (>98%, Colorless/Yellow Oil) Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Purified Product Still Impure Colored_Imp Colored Impurities Present Problem->Colored_Imp Isomers Isomeric Impurities Present Problem->Isomers Low_Yield Low Purification Yield Problem->Low_Yield Sol_Color Reversed-Phase Chrom. Vacuum Distillation Activated Carbon Colored_Imp->Sol_Color Address Color Sol_Isomers Optimize Chrom. Preparative HPLC Fractional Distillation Isomers->Sol_Isomers Improve Resolution Sol_Yield Optimize Extraction Deactivate Stationary Phase Careful Solvent Removal Low_Yield->Sol_Yield Minimize Loss

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimization of the Bromination of 2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of 2-tert-butylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 2-tert-butylaniline?

Due to the electronic directing effects of the amino group (ortho, para-directing) and the significant steric hindrance from the tert-butyl group at the 2-position, the major expected product is 4-bromo-2-tert-butylaniline. The bulky tert-butyl group largely prevents substitution at the adjacent 6-position.

Q2: Which brominating agents are suitable for this reaction?

N-Bromosuccinimide (NBS) is a commonly used reagent for the selective monobromination of activated aromatic compounds like anilines.[1][2] It is generally milder and easier to handle than elemental bromine (Br₂). Using Br₂ often leads to polysubstitution due to the high reactivity of the aniline ring.[3] Another approach involves using copper(II) bromide (CuBr₂) in an ionic liquid, which can afford high regioselectivity for para-bromination under mild conditions.[4]

Q3: How does the choice of solvent affect the reaction?

The polarity of the solvent can significantly impact the regioselectivity of the bromination of substituted anilines.[1][5] For the bromination of 2-tert-butylaniline with NBS, solvents like N,N-Dimethylformamide (DMF), acetonitrile, and dichloromethane (CH₂Cl₂) have been successfully used.[2] In polar solvents, the electron-donating amino group more effectively activates the para position, which can enhance the yield of the desired 4-bromo product.[1]

Q4: Why is controlling the reaction temperature important?

The bromination of anilines is a highly exothermic reaction.[6] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a higher likelihood of side reactions, such as the formation of di-brominated products and oxidation of the starting material. Performing the reaction at a reduced temperature, such as 0 °C, helps to moderate the reaction rate and improve selectivity.[2]

Q5: Is it necessary to protect the amino group before bromination?

While the amino group is a strong activating group that can lead to polysubstitution, the steric hindrance provided by the 2-tert-butyl group in 2-tert-butylaniline often provides sufficient selectivity for mono-bromination at the para position.[3][7] For many anilines, protection of the amino group (e.g., through acetylation to form an acetanilide) is a common strategy to reduce its activating effect and control the reaction.[3][6] However, for 2-tert-butylaniline, direct bromination can often be achieved with high selectivity by carefully choosing the brominating agent and controlling the reaction conditions.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of the brominating agent.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time if the starting material is still present.[2] 2. Ensure the reaction is maintained at the optimal temperature (e.g., 0 °C during addition, followed by stirring at room temperature).[2] 3. Use a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents of NBS), but avoid a large excess to prevent over-bromination.
Formation of significant amounts of di-brominated products 1. Reaction temperature is too high. 2. Excess brominating agent was used. 3. The chosen brominating agent is too reactive (e.g., Br₂).1. Maintain a low temperature (0 °C) during the addition of the brominating agent to control the exothermic reaction.[6] 2. Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent. 3. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1]
Product is discolored (e.g., yellow or brown) after workup Presence of residual bromine or oxidized impurities.During the workup, wash the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench and remove any unreacted bromine.[6]
Difficulty in purifying the product 1. Formation of isomeric byproducts. 2. Presence of unreacted starting material or polysubstituted products.1. Optimize the reaction conditions (solvent, temperature) to improve regioselectivity.[1] 2. Use column chromatography for purification. A solvent system such as petroleum ether/ethyl acetate is often effective for separating the desired product from impurities.[2]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS) in DMF

This protocol is adapted from a procedure for a structurally similar compound.[2]

Materials:

  • 2-tert-butylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolve 2-tert-butylaniline (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Aniline Bromination with NBS

The following table summarizes the general effect of solvent polarity on the regioselectivity of bromination for meta-substituted anilines, which provides insights applicable to other aniline derivatives. The ratio indicates the preference for bromination para to the amino group versus ortho.[1]

Solvent Solvent Type General Trend for (para-bromo) / (ortho-bromo) Ratio
DioxaneNon-polarLower ratio; favors ortho-bromination
Chloroform (CHCl₃)Non-polarLower ratio; mixture of isomers
Acetonitrile (CH₃CN)Polar aproticHigher ratio; favors para-bromination
N,N-Dimethylformamide (DMF)Polar aproticHigher ratio; favors para-bromination

Note: For 2-tert-butylaniline, the steric hindrance of the tert-butyl group will further enhance the preference for para-substitution.

Visualizations

Experimental Workflow for Optimization

G Workflow for Optimizing Bromination of 2-tert-butylaniline A Start: 2-tert-butylaniline B Select Brominating Agent (e.g., NBS) A->B C Select Solvent (e.g., DMF, CH3CN) B->C D Set Reaction Temperature (e.g., 0°C to RT) C->D E Run Reaction (1 eq. NBS, 18h) D->E F Workup & Purification (Extraction, Chromatography) E->F G Analyze Product (TLC, NMR, GC-MS) F->G H Outcome Assessment G->H I High Yield & Purity? (>85%) H->I J Optimization Complete I->J Yes K Adjust Conditions I->K No K->C Change Solvent/Temp G Troubleshooting Guide for Bromination Side Products A Analysis shows low yield or multiple products B Is unreacted starting material present? A->B C Increase reaction time or use slight excess of NBS (1.1 eq) B->C Yes D Are di-brominated products observed? B->D No H Problem Solved C->H E Lower reaction temperature during NBS addition (0°C) D->E Yes D->H No F Ensure NBS stoichiometry is not > 1.1 eq. E->F G Consider a less polar solvent to reduce reactivity F->G G->H

References

Technical Support Center: Synthesis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2-tert-butylaniline for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the electrophilic bromination of 2-tert-butylaniline using a brominating agent like N-bromosuccinimide (NBS). The tert-butyl group at position 2 directs the incoming bromine to the para position (position 4) due to steric hindrance and its electron-donating nature, which activates the aromatic ring.

Q2: What are the typical starting materials and reagents?

The primary starting material is 2-tert-butylaniline. The most commonly used brominating agent is N-Bromosuccinimide (NBS) due to its solid form, ease of handling, and selectivity compared to liquid bromine.[1] Common solvents for this reaction include acetonitrile and dimethylformamide (DMF).[2]

Q3: What is a typical reaction yield for this synthesis?

Reported yields can vary significantly based on the specific protocol and purification methods. However, a well-optimized process can achieve yields in the range of 85-95%.[2][3]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[2][3] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-tert-butylaniline). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 12-18 hours at room temperature).[2] Use TLC to confirm the complete consumption of the starting material.
- Check Reagent Quality: Use fresh, high-purity NBS. Old or degraded NBS can lead to lower reactivity.
- Temperature Control: Maintain the recommended temperature profile. Adding NBS at a low temperature (0 °C) before allowing the reaction to proceed at room temperature can improve selectivity and yield.[2]
Formation of Side Products - Control Stoichiometry: Use a 1:1 molar ratio of 2-tert-butylaniline to NBS to minimize the formation of di-brominated products.
- Protect Amine Group: For cleaner reactions and potentially higher yields, consider protecting the amine group as an acetamide before bromination, followed by deprotection.[4][5] This prevents side reactions at the amine group.
Loss During Workup & Purification - Efficient Extraction: Ensure proper extraction with a suitable solvent like dichloromethane.[2] Perform multiple extractions to maximize the recovery of the product from the aqueous layer.
- Optimize Chromatography: If using column chromatography for purification, select an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to ensure good separation of the desired product from impurities.[2]
Impure Product

Problem: The final product is contaminated with starting material or side products.

Possible Cause Troubleshooting Steps
Unreacted Starting Material - Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring with TLC until the starting material is no longer visible.
- Slight Excess of NBS: A very small excess of NBS (e.g., 1.05 equivalents) can be used to drive the reaction to completion, but this may increase the risk of over-bromination.
Formation of Di-brominated Product - Precise Stoichiometry: Carefully measure and add NBS to maintain a 1:1 molar ratio with the aniline.
- Slow Addition of NBS: Add the NBS portion-wise or as a solution at a controlled rate to avoid localized high concentrations of the brominating agent.[2]
Colored Impurities - Purification Method: Utilize column chromatography for efficient purification.[2] Washing the organic layer with a sodium hydroxide (NaOH) solution can help remove some acidic impurities.[2] Recrystallization can also be an effective final purification step.

Experimental Protocols

Protocol 1: Direct Bromination with NBS in Acetonitrile

This protocol is adapted from a common synthetic procedure.[2][6]

  • Reaction Setup: In a flask, dissolve 4-(tert-butyl)aniline (1 equivalent) in acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • NBS Addition: Slowly add N-bromosuccinimide (NBS) (1 equivalent) to the cooled solution.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Workup:

    • Add water to the reaction mixture.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers with a 2N NaOH solution.

  • Purification:

    • Filter the organic layer through a silica pad.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by column chromatography.

Protocol 2: Bromination with Amine Protection-Deprotection

This is a generalized protocol based on the strategy of protecting the amine group to improve selectivity.[4][5]

  • Protection: React 2-tert-butylaniline with acetic anhydride to form N-(2-tert-butylphenyl)acetamide.

  • Bromination: Brominate the protected intermediate with NBS in a suitable solvent.

  • Deprotection: Hydrolyze the resulting N-(4-bromo-2-tert-butylphenyl)acetamide using acidic or basic conditions to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromination of Substituted Anilines

Starting Material Brominating Agent Solvent Temperature Time Yield Reference
4-tert-butylanilineNBSDMF0 °C to RT18 h87%[2]
4-tert-butylanilineNBSAcetonitrile0 °C to RT12 h-[2]
2-methylanilineCuBr₂THFRT4 hHigh[3]
2-methylaniline (protected)----High[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A Start: 2-tert-butylaniline B Dissolve in Solvent (e.g., Acetonitrile) A->B C Cool to 0 °C B->C D Slowly Add NBS (1 equivalent) C->D E Stir at Room Temperature (12-18 hours) D->E F Reaction Monitoring (TLC) E->F F->E Incomplete? G Workup: - Quench with Water - Extract with CH2Cl2 - Wash with NaOH F->G Complete? H Purification: - Column Chromatography G->H I Product: this compound H->I

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield A Low Yield B Incomplete Reaction? A->B C Side Product Formation? A->C D Loss During Workup? A->D E Extend Reaction Time Check Reagent Quality Verify Temperature B->E F Check Stoichiometry Consider Protecting Group C->F G Optimize Extraction Refine Chromatography D->G

Caption: Troubleshooting guide for low yield issues.

References

Common impurities in 4-Bromo-2-tert-butylaniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-tert-butylaniline. The following information addresses common impurities and their removal to ensure the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The primary impurities in this compound, typically synthesized by the bromination of 4-tert-butylaniline with N-bromosuccinimide (NBS), include:

  • Unreacted Starting Material: 4-tert-butylaniline.

  • Over-brominated Byproducts: Primarily 2,6-dibromo-4-tert-butylaniline.

  • Positional Isomers: Other isomers of bromo-tert-butylaniline that may form depending on reaction conditions.

  • Residual Reagents and Solvents: Succinimide (a byproduct of NBS), and residual solvents used in the reaction and workup (e.g., DMF, acetonitrile, dichloromethane).

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting material, product, and byproducts based on their different polarities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and the relative amounts of each impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and the main components of the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the main product and impurities, although quantification can be more complex.

Q3: What is the initial step to remove the bulk of impurities after the reaction?

A3: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction with water and extracting the product into an organic solvent like dichloromethane. Washing the organic layer with a basic solution (e.g., 2N NaOH) can help remove acidic impurities and unreacted NBS.[2] A subsequent filtration through a short plug of silica gel can remove baseline impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-tert-butylaniline
  • Problem: Significant amount of starting material is observed in the crude product by TLC or HPLC analysis.

  • Possible Cause: Incomplete reaction due to insufficient brominating agent, low reaction temperature, or short reaction time.

  • Solution:

    • Column Chromatography: This is the most effective method for separating the less polar starting material from the more polar product. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[3]

    • Reaction Optimization: For future syntheses, ensure the stoichiometry of NBS is correct and consider extending the reaction time or slightly increasing the temperature.

Issue 2: Formation of Di-brominated Impurities
  • Problem: The presence of a significant amount of 2,6-dibromo-4-tert-butylaniline is detected.

  • Possible Cause: The amino group of the aniline is highly activating, leading to over-bromination, especially if the reaction temperature is too high or the NBS is added too quickly.

  • Solution:

    • Column Chromatography: Careful column chromatography can separate the di-brominated product from the mono-brominated desired product. The polarity difference between these compounds allows for their separation.

    • Recrystallization: This technique can be effective if there is a significant difference in solubility between the mono- and di-brominated compounds in a particular solvent system. Experiment with solvent pairs like ethanol/water or hexane/ethyl acetate.[3][4]

Issue 3: Discolored (Yellow or Brown) Product
  • Problem: The final product is a yellow or brown oil or solid.

  • Possible Cause: Presence of oxidized impurities or residual bromine.

  • Solution:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter through celite to remove the charcoal and adsorbed colored impurities.

    • Washing: During the workup, washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite can help remove residual bromine.

Data Presentation

The following table summarizes the typical impurity profile of a crude this compound synthesis and the expected purity after applying different purification techniques. The values are representative and can vary based on reaction conditions and the scale of the experiment.

CompoundTypical % in CrudePurity after Column ChromatographyPurity after RecrystallizationPurity after Combined Methods
This compound 80 - 90%> 98%> 97%> 99%
4-tert-butylaniline5 - 10%< 1%< 2%< 0.5%
2,6-dibromo-4-tert-butylaniline2 - 5%< 0.5%< 1%< 0.1%
Other Isomers/Byproducts1 - 3%< 0.5%< 1%< 0.2%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems include ethanol/water and hexane/ethyl acetate.[3][4]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. Dry the crystals thoroughly.

Mandatory Visualization

Impurity_Removal_Workflow Crude Crude this compound Analysis Analyze Impurity Profile (TLC, HPLC, GC-MS) Crude->Analysis Decision1 Major Impurity? Analysis->Decision1 Unreacted Unreacted Starting Material (4-tert-butylaniline) Decision1->Unreacted  Yes Over_brominated Over-brominated Product (2,6-dibromo-4-tert-butylaniline) Decision1->Over_brominated  Yes Colored Colored Impurities Decision1->Colored  Yes Final_Analysis Final Purity Check (HPLC, GC-MS) Decision1->Final_Analysis  No (Minor Impurities) Purification1 Column Chromatography Unreacted->Purification1 Over_brominated->Purification1 Purification2 Recrystallization Over_brominated->Purification2 Purification3 Charcoal Treatment Colored->Purification3 Purification1->Final_Analysis Purification2->Final_Analysis Purification3->Final_Analysis Pure_Product Pure this compound (>99%) Final_Analysis->Pure_Product

Caption: Workflow for the identification and removal of impurities from this compound.

References

Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is organized by common issues faced during the synthesis of substituted anilines. Each topic is presented in a question-and-answer format to directly address specific problems.

Issue 1: Low Yield or No Product Formation

Q1: My reaction yield is consistently low. What are the common culprits in aniline synthesis?

A1: Low yields in aniline synthesis can arise from several factors, often specific to the chosen synthetic route. Common causes include incomplete reactions, formation of side products, and product degradation during workup and purification.[1] Key areas to investigate are the quality of reagents and solvents, reaction temperature, and reaction time. For instance, in catalytic hydrogenations of nitroarenes, catalyst deactivation or poisoning can significantly reduce yield.[2]

Q2: I am attempting a reductive amination to synthesize a substituted aniline, but the yield is poor. What should I check?

A2: Low yields in reductive amination can be attributed to several factors:

  • Inefficient Imine Formation: The initial formation of the imine intermediate is crucial. This step can be hindered by the presence of water, so using anhydrous conditions and dehydrating agents like molecular sieves is beneficial. A mildly acidic catalyst, such as acetic acid, can also promote imine formation.[3]

  • Decomposition of the Reducing Agent: Some reducing agents are sensitive to temperature and moisture. For example, sodium borohydride can decompose rapidly if not handled correctly. Adding the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) can prevent its rapid decomposition.[3]

  • Reduction of the Starting Carbonyl Compound: If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde or ketone before the imine is formed. To avoid this, ensure complete imine formation before adding the reducing agent, or switch to a milder reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

  • Poor Nucleophilicity of the Aniline: If the aniline starting material is electron-deficient, its nucleophilicity will be reduced, leading to slow or incomplete imine formation.[5] Gently heating the reaction during the imine formation step may be necessary, but this should be done cautiously to avoid side reactions.[3]

Troubleshooting Flowchart for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_ok Imine Formed check_imine->imine_ok imine_not_ok Incomplete/No Imine check_imine->imine_not_ok check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent anhydrous Ensure Anhydrous Conditions (e.g., molecular sieves) imine_not_ok->anhydrous acid_catalyst Add Mild Acid Catalyst (e.g., Acetic Acid) anhydrous->acid_catalyst acid_catalyst->check_imine agent_ok Agent Appropriate check_reducing_agent->agent_ok agent_not_ok Agent Issues check_reducing_agent->agent_not_ok check_aniline Assess Aniline Reactivity agent_ok->check_aniline add_slowly Add Reducing Agent Slowly at 0°C agent_not_ok->add_slowly change_agent Use Milder Agent (e.g., NaBH(OAc)₃) add_slowly->change_agent change_agent->check_reducing_agent aniline_ok Aniline is Reactive check_aniline->aniline_ok aniline_not_ok Aniline is Electron-Deficient check_aniline->aniline_not_ok end Re-run Optimized Reaction aniline_ok->end increase_temp Gently Heat During Imine Formation aniline_not_ok->increase_temp increase_temp->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Q3: My Buchwald-Hartwig amination is failing. What are the critical parameters to consider?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the reaction conditions. Key factors include:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical and depends on the specific substrates. It is often preferable to use a pre-catalyst for cleaner formation of the active catalytic species.[6] Bulky, electron-rich phosphine ligands generally enhance reaction efficiency.[7]

  • Base: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Common bases include sodium tert-butoxide and potassium phosphate.

  • Solvent: Anhydrous, deoxygenated solvents are necessary. Toluene and dioxane are commonly used.[8]

  • Aryl Halide Reactivity: Aryl chlorides can be poor coupling partners. If possible, using the corresponding aryl bromide or iodide will likely improve results.[6]

Issue 2: Formation of Side Products and Impurities

Q1: I am observing the formation of multiple isomers in my electrophilic substitution reaction on an aniline derivative. How can I improve regioselectivity?

A1: Poor regioselectivity is a common issue in electrophilic substitutions of anilines due to the strong activating and ortho-, para-directing nature of the amino group.[9][10]

  • Protecting the Amino Group: The most effective strategy is to protect the amino group, typically as an acetanilide. This moderates the activating effect of the nitrogen and introduces steric bulk, which favors the formation of the para-substituted product.[9][10] The protecting group can be removed by hydrolysis after the substitution reaction.[9]

  • Reaction Conditions: Temperature and solvent can also influence the ortho/para ratio.[9]

Q2: During the nitration of aniline, I am getting a significant amount of the meta-substituted product. Why is this happening and how can I prevent it?

A2: The formation of meta-nitroaniline during the direct nitration of aniline is due to the protonation of the amino group in the strongly acidic nitration mixture (e.g., nitric acid/sulfuric acid).[9][10] The resulting anilinium ion (-NH₃⁺) is a deactivating, meta-directing group.[9] To avoid this, the amino group should be protected as an amide (e.g., acetanilide) before nitration. The amide is less basic and will not be protonated under the reaction conditions, thus preserving the ortho-, para-directing influence.[9]

Decision Tree for Controlling Regioselectivity in Aniline Substitution

G start Poor Regioselectivity in Electrophilic Substitution reaction_type What is the reaction? start->reaction_type nitration Nitration reaction_type->nitration Nitration halogenation Halogenation reaction_type->halogenation Halogenation friedel_crafts Friedel-Crafts reaction_type->friedel_crafts Friedel-Crafts meta_product Observing meta-product? nitration->meta_product protect_amine Protect Amino Group as Acetanilide halogenation->protect_amine no_reaction No Reaction or Complex Mixture? friedel_crafts->no_reaction hydrolyze Perform Substitution, then Hydrolyze Protecting Group protect_amine->hydrolyze protect_amine->hydrolyze steric_hindrance Protecting group provides steric hindrance, favoring para-substitution protect_amine->steric_hindrance protect_amine->steric_hindrance yes_meta Yes meta_product->yes_meta Yes no_meta No (ortho/para mixture) meta_product->no_meta No strong_acid Strongly Acidic Conditions Protonate -NH2 to -NH3+ yes_meta->strong_acid no_meta->protect_amine strong_acid->protect_amine steric_hindrance->hydrolyze steric_hindrance->hydrolyze yes_no_reaction Yes no_reaction->yes_no_reaction Yes lewis_acid Aniline acts as a Lewis base, reacting with the Lewis acid catalyst (e.g., AlCl3) yes_no_reaction->lewis_acid lewis_acid->protect_amine

Caption: Decision tree for managing regioselectivity in aniline substitutions.

Q3: My Friedel-Crafts reaction with aniline is not working. What is the issue?

A3: Aniline does not typically undergo Friedel-Crafts alkylation or acylation. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring and preventing the desired electrophilic substitution.[9][11] To overcome this, the amino group must be protected, for example, by converting it to an acetanilide. The amide is less basic and allows the Friedel-Crafts reaction to proceed.[9]

Q4: My purified aniline is discolored (reddish-brown). What causes this and how can I fix it?

A4: The discoloration of aniline is typically due to oxidation, especially when exposed to air and light.[12] The colored impurities can be a mixture of compounds, including p-benzoquinone and polymeric oxidation products.[12] To obtain a pure, colorless product, the aniline should be purified, for example, by distillation under reduced pressure or steam distillation.[2][12] Purified aniline should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[12]

Issue 3: Purification Challenges

Q1: How can I effectively remove unreacted aniline from my reaction mixture?

A1: A common and effective method for removing unreacted aniline is to perform an acidic wash. Aniline, being basic, will be protonated by an acid (e.g., 10% HCl) to form the water-soluble anilinium salt, which can then be separated in an aqueous layer during a liquid-liquid extraction.[13] This method is suitable if the desired product is not basic and is stable under acidic conditions.[13]

Q2: My product and the starting aniline have very similar Rf values on TLC, making chromatographic purification difficult. What can I do?

A2: If your product is not basic, an acid wash to remove the aniline is the preferred method.[13] If both your product and aniline are basic, modifying the chromatography conditions can help. Adding a small amount of a base like triethylamine to the mobile phase can alter the retention factors of basic compounds and may improve separation.[13] Another approach is steam distillation, as aniline is volatile with steam.[2][13]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivityReactivityTypical ConditionsConsiderations
Sodium triacetoxyborohydride (NaBH(OAc)₃)High (reduces imines in the presence of ketones)[3]MildAcetic acid, CH₂Cl₂ or THF, room temperature[3]Often the preferred reagent for its selectivity and ease of handling.[3]
Sodium cyanoborohydride (NaBH₃CN)High (effective at slightly acidic pH)[3]MildMethanol, pH 6-7[4]Toxic (can generate hydrogen cyanide), requires careful handling and disposal.[3]
Sodium borohydride (NaBH₄)Low (can also reduce aldehydes and ketones)[3][4]StrongMethanol, 0 °C to room temperature[3]Imine formation should be complete before addition to avoid side reactions.[3]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol is adapted from established procedures for the protection of anilines.[9]

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable flask, dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.

  • Prepare a separate solution of 16 g of sodium acetate in 50 mL of water.

  • Cool the aniline hydrochloride solution in an ice bath.

  • Add 14 mL of acetic anhydride to the cooled aniline solution.

  • Immediately add the sodium acetate solution and stir the mixture vigorously.

  • The acetanilide will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude acetanilide from a minimal amount of hot ethanol to obtain the pure product.

Protocol 2: Para-Nitration of Acetanilide

This protocol describes the nitration of protected aniline to favor the para-substituted product.[9]

Materials:

  • Acetanilide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure:

  • In a flask, dissolve 10 g of acetanilide in 20 mL of glacial acetic acid.

  • Slowly add 10 mL of concentrated sulfuric acid while stirring and keeping the mixture cool.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C using an ice bath.

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto 100 g of crushed ice.

  • The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

Protocol 3: Reductive Amination of an Aldehyde with Aniline

This is a general procedure for the synthesis of a secondary amine from an aldehyde and aniline using sodium triacetoxyborohydride.[3]

Materials:

  • Aniline (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of aniline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde.

  • Add glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Once significant imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Degradation pathways of 4-Bromo-2-tert-butylaniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating the degradation pathways of 4-Bromo-2-tert-butylaniline under various experimental conditions. The information presented is based on established principles of organic chemistry and data from related brominated and aminated aromatic compounds, as direct experimental data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the chemical structure of this compound, several degradation pathways can be anticipated under different conditions:

  • Photolytic Degradation: Exposure to ultraviolet (UV) light can induce photodegradation. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amine group. The degradation kinetics of similar aromatic amines have been shown to follow a pseudo-first-order model.[1]

  • Thermal Degradation: At elevated temperatures, thermal decomposition is expected to occur. For halogenated anilines, this typically involves the cleavage of the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds.[2]

  • Oxidative Degradation: Strong oxidizing agents can lead to the degradation of this compound. The reaction pathways can be complex, potentially involving hydroxylation of the aromatic ring and oxidation of the amino group.

  • Microbial Degradation: Under aerobic conditions, microbial degradation is a plausible pathway. Studies on other brominated compounds suggest that the process is often initiated by an oxidative step, potentially involving monooxygenase enzymes.[3][4] Anaerobic degradation is also possible and may proceed through different mechanisms, such as reductive deamination, as observed in other halogenated anilines.[5]

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented, based on the degradation of analogous compounds, the following products could be formed:

  • Debromination: Cleavage of the C-Br bond would lead to the formation of 2-tert-butylaniline.

  • Deamination/Hydroxylation: Replacement of the amino group with a hydroxyl group would result in 4-Bromo-2-tert-butylphenol.

  • Oxidation Products: Oxidation of the tert-butyl group or the aromatic ring could lead to a variety of smaller, more polar molecules. Under harsh oxidative conditions, ring cleavage may occur.

  • Polymerization: Under certain conditions, such as thermal stress, aniline derivatives can polymerize.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the disappearance of the parent compound over time. For the identification of unknown degradation products, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool.[6]

Troubleshooting Guides

Problem Possible Causes Solutions
No degradation observed Reaction conditions (e.g., temperature, pH, light intensity) are not suitable.- Increase the temperature for thermal degradation studies. - Adjust the pH for hydrolytic and microbial degradation. - Use a higher intensity light source for photolytic studies. - Ensure the presence of appropriate co-factors or nutrients for microbial degradation.
The compound is stable under the tested conditions.- Employ more stringent conditions (e.g., stronger oxidants, higher temperatures). - Consider using a different degradation method (e.g., photolysis instead of thermal degradation).
Inconsistent or irreproducible results Experimental parameters are not well-controlled.- Precisely control temperature, pH, and light intensity. - Ensure homogenous mixing of the reaction solution. - Use consistent concentrations of reactants and the target compound.
Contamination of samples or reagents.- Use high-purity solvents and reagents. - Properly clean all glassware and equipment. - Run blank experiments to check for background contamination.
Difficulty in identifying degradation products Degradation products are at very low concentrations.- Concentrate the sample before analysis. - Use a more sensitive analytical instrument (e.g., LC-HRMS).
Co-elution of peaks in chromatography.- Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column).
Lack of reference standards for degradation products.- Use high-resolution mass spectrometry to determine the elemental composition and propose structures. - Consider synthesizing potential degradation products as reference standards.

Experimental Protocols

Below are generalized protocols for studying the degradation of this compound. These should be adapted based on specific experimental goals and available equipment.

Photolytic Degradation Protocol

Objective: To evaluate the degradation of this compound under UV irradiation.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Quartz cuvettes or tubes

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC-UV system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In a quartz reaction vessel, prepare a solution of the compound in a suitable solvent system (e.g., acetonitrile/water).

  • Place the vessel in a photostability chamber equipped with a UV lamp.

  • At specific time intervals, withdraw aliquots of the solution.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC-UV method.

  • Plot the concentration of the compound as a function of irradiation time to determine the degradation kinetics.

Thermal Degradation Protocol

Objective: To assess the thermal stability of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Microbial Degradation Protocol

Objective: To investigate the aerobic microbial degradation of this compound.

Materials:

  • This compound

  • Bacterial culture (e.g., activated sludge or a specific bacterial consortium)

  • Minimal salts medium

  • Shaking incubator

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a minimal salts medium appropriate for the chosen microbial culture.

  • Inoculate the medium with the bacterial culture.

  • Add this compound to the culture to a final desired concentration. It is advisable to dissolve the compound in a minimal amount of a suitable solvent before adding it to the medium.

  • Incubate the culture in a shaking incubator at a controlled temperature.

  • At regular intervals, withdraw samples from the culture.

  • Prepare the samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant.

  • Analyze the concentration of this compound in the supernatant using HPLC-UV or LC-MS.

  • Include control experiments (e.g., sterile medium with the compound, and inoculated medium without the compound) to account for abiotic degradation and microbial growth in the absence of the target compound.

Data Presentation

Note: As no specific quantitative data for the degradation of this compound was found, this table is a template that can be populated with experimental data.

Table 1: Degradation of this compound under Different Conditions (Template)

Degradation ConditionHalf-life (t½)Major Degradation ProductsAnalytical Method
Photolytic (UV-C, 254 nm)Data to be determinedData to be determinedHPLC-UV, LC-HRMS
Thermal (150 °C)Data to be determinedData to be determinedTGA, GC-MS
Oxidative (H₂O₂, Fenton)Data to be determinedData to be determinedHPLC-UV, LC-HRMS
Microbial (Aerobic)Data to be determinedData to be determinedHPLC-UV, LC-HRMS

Visualizations

Photolytic_Degradation_Pathway This compound This compound Excited_State Excited State* This compound->Excited_State UV Light (hν) Reactive_Oxygen_Species Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Excited_State->Reactive_Oxygen_Species Energy Transfer to O₂ Degradation_Products Degradation Products (e.g., hydroxylated intermediates, ring-opened products) Excited_State->Degradation_Products Direct Photolysis Reactive_Oxygen_Species->Degradation_Products Oxidation of This compound

Caption: Inferred photolytic degradation pathway of this compound.

Thermal_Degradation_Pathway Start This compound Intermediate1 Cleavage of C-Br and C-N bonds Start->Intermediate1 High Temperature Product1 Radical Intermediates Intermediate1->Product1 Product2 Volatile Fragments Product1->Product2 Product3 Polymeric Residues Product1->Product3 Experimental_Workflow_Degradation_Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Reaction_Mixture Prepare Reaction Mixture Stock_Solution->Reaction_Mixture Degradation Induce Degradation (UV, Heat, Microbes, etc.) Reaction_Mixture->Degradation Sampling Collect Samples at Time Intervals Degradation->Sampling Quantification Quantify Parent Compound (HPLC-UV) Sampling->Quantification Identification Identify Degradation Products (LC-HRMS) Sampling->Identification

References

Technical Support Center: Strategies to Prevent Dibromination in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dibromination during aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: My bromination of aniline resulted in a mixture of di- and tri-brominated products. How can I favor mono-bromination?

The primary cause of polysubstitution is the high reactivity of the aniline ring. The amino group (-NH₂) is a strong activating group, making the ortho and para positions highly susceptible to electrophilic attack. Direct bromination of aniline, for instance with bromine water, readily yields 2,4,6-tribromoaniline.[1] To achieve selective mono-bromination, the activating effect of the amino group must be temporarily reduced.[2][3]

The most effective and common strategy is to protect the amino group via acetylation.[1][4] This is achieved by reacting aniline with acetic anhydride to form acetanilide.[5][6] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group. This moderation allows for a controlled mono-bromination, which primarily occurs at the para position due to steric hindrance at the ortho positions.[3][7] Following bromination, the acetyl group can be removed by hydrolysis to yield the desired mono-brominated aniline.[1][7]

Q2: I tried protecting the amino group with acetylation, but I'm still getting low yields of the mono-bromo product. What could be going wrong?

Low yields after employing the acetylation strategy can arise from several factors:

  • Incomplete Acetylation: If the initial acetylation of aniline is not complete, the remaining unprotected aniline will rapidly react to form polybrominated byproducts, consuming the bromine and lowering the yield of the desired mono-bromoacetanilide.

  • Suboptimal Bromination Conditions: Even with the protected acetanilide, harsh bromination conditions (e.g., high temperature, excess bromine) can lead to some degree of dibromination. Careful control of stoichiometry and temperature is crucial.

  • Side Reactions: Oxidation of the aniline or its derivatives can occur, leading to the formation of colored, tar-like impurities and reducing the overall yield.[4] Using purified reagents and maintaining an inert atmosphere can help minimize oxidation.[8]

  • Losses during Workup and Purification: The desired product can be lost during extraction, washing, and recrystallization steps. Ensure proper pH adjustments during extractions to prevent the loss of the amine product into the aqueous phase.

Q3: What are the dark, tar-like substances forming in my reaction, and how can I prevent them?

The formation of dark, tar-like substances is often due to the oxidation of the electron-rich aniline starting material or its halogenated products.[4] To mitigate this:

  • Use Purified Reagents: Start with pure, colorless aniline.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Protection of Amino Group: Acetylation not only controls the halogenation but also makes the substrate less susceptible to oxidation.[4]

  • Controlled Temperature: Avoid excessive heating, which can promote oxidation and polymerization side reactions.

Q4: Can I control the reaction by simply lowering the temperature or using a different solvent instead of acetylation?

While lowering the reaction temperature and using a less polar solvent like carbon disulfide (CS₂) can reduce the reaction rate, these measures are often insufficient to completely prevent the polybromination of the highly activated aniline ring.[7][9] The most reliable and widely accepted method for achieving selective mono-bromination is the protection of the amino group through acetylation.[2]

Q5: Are there alternative brominating agents I can use for better selectivity?

Yes, milder and more selective brominating agents can be employed as an alternative to molecular bromine (Br₂). N-Bromosuccinimide (NBS) is a common choice for this purpose.[2] Other systems, such as generating bromine in situ from ammonium bromide and an oxidant like hydrogen peroxide, have also been reported to provide good regioselectivity.[10]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps & Solutions
High levels of di- and tri-brominated products The amino group of aniline is highly activating, leading to polysubstitution.[1]Protect the amino group by acetylation with acetic anhydride to form acetanilide before bromination. This reduces the activating effect and allows for controlled mono-bromination.[4][5]
Low yield of mono-bromoaniline despite acetylation 1. Incomplete acetylation of aniline.2. Harsh bromination conditions.3. Product loss during workup.1. Ensure the acetylation reaction goes to completion by using appropriate stoichiometry and reaction time.2. Control the bromination temperature (e.g., use an ice bath) and add the brominating agent slowly and dropwise.[2]3. During liquid-liquid extraction, ensure the aqueous layer's pH is appropriate to keep the product in the organic phase.
Formation of dark, tar-like impurities Oxidation of the aniline or its derivatives.[4]1. Use freshly distilled, colorless aniline.2. Run the reaction under an inert atmosphere (e.g., N₂ or Ar).3. Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[11]
Difficulty in removing the acetyl protecting group Incomplete hydrolysis (deprotection).Ensure complete hydrolysis by using appropriate acid or base concentrations and allowing for sufficient reflux time. Monitor the reaction by TLC.[12][13]
Product "oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent for recrystallization or add more solvent to the current system and reheat to achieve dissolution at a lower temperature.[11]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Aniline via Acetylation

This protocol details the protection of aniline by acetylation, followed by selective bromination at the para-position, and subsequent deprotection to yield 4-bromoaniline.[14][15]

Part A: Acetylation of Aniline to Acetanilide [14][16]

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the aniline solution with constant stirring. An exothermic reaction will occur.

  • After the initial reaction subsides, gently warm the mixture for approximately 10-20 minutes.[14]

  • Pour the warm mixture into cold water with vigorous stirring to precipitate the acetanilide.

  • Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for higher purity.[16]

Part B: Bromination of Acetanilide [14][15]

  • Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the cooled acetanilide solution while maintaining a low temperature and stirring continuously.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

  • Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

Part C: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [5][17]

  • Reflux the p-bromoacetanilide with an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH or KOH).[12][13][17]

  • After refluxing for 30-40 minutes, cool the solution.[17]

  • If acid hydrolysis was used, carefully neutralize the solution with a base (e.g., NaOH) until it is basic to precipitate the p-bromoaniline. If base hydrolysis was used, the product may precipitate upon cooling.

  • Collect the solid p-bromoaniline by vacuum filtration, wash with cold water, and dry.

Visual Guides

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis A Aniline + Acetic Anhydride B Acetanilide (Precipitate) A->B Exothermic Reaction C Acetanilide in Acetic Acid B->C D p-Bromoacetanilide C->D Add Br2 in Acetic Acid (Cold) E p-Bromoacetanilide D->E F p-Bromoaniline E->F Acid or Base Reflux

Caption: Workflow for selective mono-bromination of aniline.

troubleshooting_logic start Dibromination Observed? strategy Implement Protection Strategy: Acetylation of Aniline start->strategy Yes success Successful Mono-bromination start->success No check_yield Low Yield of Mono-bromo Product? strategy->check_yield incomplete_acetylation Verify Acetylation Completion (TLC) check_yield->incomplete_acetylation Yes check_yield->success No harsh_conditions Optimize Bromination: - Lower Temperature - Slow Addition of Br2 incomplete_acetylation->harsh_conditions Acetylation OK workup_loss Review Workup Procedure: - Check pH during extraction harsh_conditions->workup_loss Conditions OK workup_loss->success Procedure OK

Caption: Troubleshooting logic for dibromination issues.

References

Alternative brominating agents for the synthesis of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Bromo-2-tert-butylaniline, focusing on alternative brominating agents to elemental bromine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative brominating agents to molecular bromine (Br₂)?

A1: Molecular bromine is highly corrosive, toxic, and difficult to handle due to its high vapor pressure.[1] Alternative agents like N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium Tribromide are often solids, making them safer and easier to handle.[1] Greener methods that generate bromine in situ also minimize handling risks.[2]

Q2: I am getting a significant amount of the di-brominated product. How can I improve the selectivity for mono-bromination?

A2: The amino group in 2-tert-butylaniline is strongly activating, leading to polybromination.[3][4] To achieve selective mono-bromination, you can:

  • Protect the amino group: Acetylation of the amine to form an acetanilide moderates the ring's reactivity, favoring mono-bromination at the para-position.[4][5] The protecting group can be removed later by hydrolysis.[5]

  • Control stoichiometry: Carefully controlling the amount of the brominating agent to a slight excess can help, but this needs to be done cautiously.[3]

  • Choose a milder brominating agent: Reagents like CuBr₂ are known for their high selectivity towards mono-bromination of electron-rich aromatics.[6][7]

Q3: My reaction with N-Bromosuccinimide (NBS) is not going to completion. What could be the issue?

A3: Incomplete reactions with NBS can be due to several factors:

  • Purity of NBS: Ensure you are using freshly recrystallized NBS, as impurities can affect its reactivity.

  • Radical initiator: For some substrates, particularly for benzylic brominations, a radical initiator might be needed, though for activated anilines, this is less common.

  • Solvent choice: The solvent can significantly impact the reaction. Polar solvents like DMF can enhance the selectivity of NBS.[6]

Q4: My final product is a dark oil or solid. How can I decolorize it?

A4: Dark discoloration often indicates the presence of oxidized impurities or residual bromine.[3][5]

  • Wash with a reducing agent: During the workup, wash the crude product with a saturated aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to remove unreacted bromine.[3][6]

  • Activated carbon treatment: Recrystallizing the crude product in the presence of activated carbon can help adsorb colored impurities.[5]

  • Purification: Column chromatography is an effective method for removing both colored impurities and side products.[6]

Q5: What are the advantages of using Copper(II) Bromide (CuBr₂) for this synthesis?

A5: CuBr₂ offers several advantages for the bromination of anilines:

  • High regioselectivity: It is highly selective for para-bromination, minimizing the formation of other isomers.[7][8]

  • Mild reaction conditions: The reaction can often be carried out at room temperature.[6][7]

  • Good yields: It generally provides moderate to good yields of the mono-brominated product.[6]

  • Safety: As a solid, it is safer to handle than liquid bromine.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Formation of multiple side products (e.g., di-brominated aniline). - Loss of product during workup and purification.- Monitor the reaction progress using TLC to ensure completion. - Use a milder and more selective brominating agent like CuBr₂. - Protect the amino group as an acetanilide to control reactivity.[4][5] - Optimize the purification method (e.g., solvent system for column chromatography).
Formation of significant amounts of 2,4-dibromo-6-tert-butylaniline - The amino group is too activating. - Excess brominating agent used. - Reaction temperature is too high.- Protect the amino group by converting it to an acetanilide before bromination.[4][5] - Use a 1:1 stoichiometry of the brominating agent to the substrate. - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[3]
Product is discolored (yellow/brown) - Presence of unreacted bromine. - Oxidation of the aniline product.- During workup, wash the organic layer with a sodium thiosulfate or sodium bisulfite solution to quench excess bromine.[3] - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] - Purify the product using column chromatography or recrystallization with activated carbon.[5][6]
Difficulty in purifying the product - Similar polarities of the desired product and side products (e.g., starting material, di-brominated product).- If protecting the amino group, ensure the deprotection step goes to completion. - Optimize the eluent system for column chromatography to achieve better separation. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification, followed by neutralization.

Comparative Data of Alternative Brominating Agents

Brominating AgentTypical Reaction ConditionsTypical Yield (%)Regioselectivity (para-)Key Advantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, Room Temperature[6]50-95% (substrate dependent)[6]High in polar solvents[6]Solid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[6]
Copper(II) Bromide (CuBr₂) Acetonitrile or ionic liquids, Room Temperature[6][7]60-96%[6]Excellent for monobromination[6][7]Mild reaction conditions, high regioselectivity for para-substitution.[7]
Pyridinium Tribromide Various organic solventsGenerally goodGoodSolid, stable, and safer alternative to liquid bromine.[9][10]
NH₄Br / H₂O₂ Acetic acid, Room Temperature[11][12]Good to excellent[12]Good, but can vary[11]Environmentally friendly ("green") method, in situ generation of bromine.[11][12]

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure and may require optimization.

  • Preparation: Dissolve 2-tert-butylaniline (1.0 mmol) in acetonitrile or DMF (2 mL).[6]

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in the same solvent (2 mL).[6]

  • Reaction: Add the NBS solution dropwise to the aniline solution at room temperature with stirring.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Method 2: Bromination using Copper(II) Bromide (CuBr₂)

This protocol is adapted from procedures for similar aniline derivatives.[6][7]

  • Preparation: To a solution of 2-tert-butylaniline (1.0 mmol) in acetonitrile (5 mL), add Copper(II) Bromide (2.1 mmol).[6]

  • Reaction: Stir the mixture at room temperature.[6][7]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.[6]

  • Workup: Filter the reaction mixture to remove copper salts.[6]

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., dichloromethane).[6]

  • Purification: Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent. The crude product can be further purified by column chromatography.[6]

Method 3: Green Bromination using Ammonium Bromide (NH₄Br) and Hydrogen Peroxide (H₂O₂)

This protocol is based on a general method for the oxybromination of anilines.[11][12]

  • Preparation: Dissolve 2-tert-butylaniline (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[11]

  • Reagent Addition: Add 30% hydrogen peroxide (2.2 mmol) dropwise to the stirred reaction mixture at room temperature.[11]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.[11]

  • Workup: Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.[11]

  • Extraction: Extract the product with dichloromethane.[11]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the product by column chromatography.[11]

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 2-tert-butylaniline dissolve Dissolve in Solvent start->dissolve add_reagent Add Brominating Agent dissolve->add_reagent stir Stir at Defined Temperature add_reagent->stir monitor Monitor with TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product Final Product: this compound purify->end_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Polybromination Occurs protect_amine Is the amine group protected? start->protect_amine yes_protect Yes protect_amine->yes_protect Yes no_protect No protect_amine->no_protect No check_stoich Check stoichiometry of brominating agent yes_protect->check_stoich action_protect Protect the amino group (e.g., acetylation) no_protect->action_protect action_protect->start Re-run reaction optimize_conditions Optimize reaction conditions (lower temp, milder agent) check_stoich->optimize_conditions deprotect Proceed to deprotection optimize_conditions->deprotect success Success: Monobrominated Product deprotect->success

Caption: Troubleshooting logic for addressing polybromination in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-tert-butylaniline and 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-tert-butylaniline and 4-bromoaniline. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by relevant experimental contexts. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to aid in substrate selection and reaction design.

Introduction and Physicochemical Properties

4-bromoaniline and this compound are both important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Their core structure consists of a bromine atom and an amino group attached to a benzene ring. The key distinction lies in the presence of a bulky tert-butyl group at the ortho-position relative to the amino group in this compound. This single structural modification introduces significant steric and electronic differences, profoundly influencing their respective chemical reactivity.

Table 1: Comparison of Physicochemical Properties

Property4-bromoanilineThis compound
IUPAC Name 4-bromoaniline2-bromo-4-(tert-butyl)aniline[2]
CAS Number 106-40-1[3]103273-01-4[2]
Molecular Formula C₆H₆BrN[1]C₁₀H₁₄BrN[4][5]
Molar Mass 172.02 g/mol [1]228.13 g/mol [2]
Appearance White to slightly yellow crystalline solid[1]Yellow liquid[6]
Melting Point 60-64 °C[3]N/A
Boiling Point 230 °C[1]N/A

Comparative Analysis of Reactivity

The reactivity of these anilines is dictated by a combination of electronic and steric effects originating from their substituents.

Electronic Effects

The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the aromatic ring via resonance (+M effect). This effect overrides its inductive electron-withdrawing (-I) effect, making the ortho and para positions electron-rich.[7]

  • 4-bromoaniline : The amino group strongly activates the ring, while the bromine atom deactivates it through its -I effect but also directs ortho and para via its +M effect. The net effect is a highly activated ring poised for substitution at the positions ortho to the amino group (positions 2 and 6).

  • This compound : This molecule features an additional tert-butyl group. Alkyl groups are known to be electron-donating through an inductive effect (+I) and hyperconjugation.[8] This further increases the electron density of the aromatic ring, making it, in principle, more nucleophilic and potentially more reactive towards electrophiles than 4-bromoaniline, assuming other factors are equal.

Steric Effects

Steric hindrance is the most significant factor differentiating the two molecules. The large tert-butyl group in this compound imposes considerable spatial bulk around the adjacent amino group and the C-3 position of the ring.[9][10][11]

  • Reactions on the Aromatic Ring : In electrophilic aromatic substitution, the tert-butyl group effectively blocks the C-3 position. Since the para position (C-4) is occupied by bromine and the other ortho position (C-2) is blocked by the tert-butyl group itself, electrophilic attack is overwhelmingly directed to the C-6 position. In contrast, 4-bromoaniline readily undergoes substitution at both ortho positions (C-2 and C-6).[7]

The interplay of these effects is summarized in the diagram below.

G cluster_0 Reactivity Factors cluster_A Effects on this compound cluster_B Effects on 4-bromoaniline A This compound Steric_A High Steric Hindrance (ortho-tert-butyl) A->Steric_A Dominant Factor Electronic_A Strong Electronic Activation (-NH2, -tBu) A->Electronic_A B 4-bromoaniline Steric_B Low Steric Hindrance B->Steric_B Electronic_B Moderate Electronic Activation (-NH2) B->Electronic_B Outcome_A Reactivity Governed by Sterics: - Slow reactions at -NH2 - Regioselective substitution at C-6 Steric_A->Outcome_A Outcome_B Reactivity Governed by Electronics: - Fast reactions at -NH2 - Substitution at C-2 and C-6 Electronic_B->Outcome_B

Caption: Dominant factors influencing the reactivity of the two aniline derivatives.

Performance in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a fundamental C-C bond-forming reaction in modern synthesis.[13][14] The reactivity of the C-Br bond is central to this transformation. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[15]

  • 4-bromoaniline : This substrate readily participates in Suzuki couplings with a variety of aryl boronic acids, often providing excellent yields under standard conditions (e.g., Pd(OAc)₂, a suitable ligand, and a base).[16] The unhindered nature of the molecule allows for efficient interaction with the palladium catalyst.

  • This compound : While the C-Br bond is electronically similar to that in 4-bromoaniline, the steric bulk of the ortho-tert-butyl group can influence the approach and coordination of the molecule to the palladium catalyst's ligand sphere. This may necessitate more forcing conditions, specialized bulky ligands (e.g., phosphine ligands), or result in lower yields compared to 4-bromoaniline. However, successful couplings are still achievable.

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling

SubstrateRelative RateRequired ConditionsExpected YieldRationale
4-bromoaniline FasterStandard (e.g., Pd(OAc)₂, K₂CO₃, aq. DMF)[16]High to Excellent[16]Minimal steric hindrance allows for efficient catalysis.
This compound SlowerMay require stronger bases, higher temperatures, or specialized bulky ligands.Moderate to HighSteric hindrance from the ortho-tert-butyl group can impede catalyst coordination.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for either substrate, with the understanding that optimization (particularly of the catalyst, ligand, and temperature) may be required for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : To a dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromoaniline substrate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol).

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or 2-MeTHF.[17]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G A 1. Assemble Reactants (Bromoaniline, Boronic Acid, Base) B 2. Add Catalyst/Ligand (e.g., Pd(OAc)₂) A->B C 3. Add Degassed Solvent (e.g., Toluene/H₂O) B->C D 4. Heat Under Inert Atmosphere (e.g., 100 °C, 12h) C->D E 5. Aqueous Workup (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The comparison between this compound and 4-bromoaniline serves as a clear illustration of the powerful influence of steric hindrance in organic synthesis.

  • 4-bromoaniline is a versatile and highly reactive building block, particularly for reactions at its unhindered amino group and for substitutions at the ortho positions. Its reactivity is primarily governed by the powerful electronic activation of the amino group.

  • This compound , while electronically similar or even slightly more activated, has its reactivity profile dominated by the steric bulk of the ortho-tert-butyl group. This leads to significantly reduced reactivity at the amino group and highly regioselective substitution on the aromatic ring.

For researchers and drug development professionals, the choice between these two substrates depends entirely on the desired synthetic outcome. 4-bromoaniline is ideal for rapid diversification and when reactions at multiple sites are tolerated. In contrast, this compound is the substrate of choice when steric shielding of the amino group is desired or when precise regiocontrol of aromatic substitution is paramount.

References

A Comparative Guide to the Performance of 4-Bromo-2-tert-butylaniline in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, prized for their straightforward synthesis and the broad spectrum of colors they can produce. The final properties of these dyes—such as color, lightfastness, and thermal stability—are intricately linked to the chemical structure of the aromatic amines used in their synthesis. This guide provides a comparative analysis of 4-Bromo-2-tert-butylaniline against other fundamental anilines in the synthesis of azo dyes.

The performance of a dye is critically influenced by the electronic and steric nature of the substituents on the aniline ring. In this compound, the presence of a bromine atom and a bulky tert-butyl group introduces distinct characteristics to the resulting dye molecules. The bromine atom, being an electron-withdrawing group, can enhance the lightfastness of the dye.[1] Conversely, the tert-butyl group, an electron-donating and sterically hindering group, can influence the dye's solubility and shade.

This comparison will explore the anticipated effects of these substituents on key performance indicators of azo dyes, offering valuable insights for the rational design of new colorants with tailored properties. While direct, comprehensive experimental data for dyes derived specifically from this compound is limited in publicly available literature, this guide will draw upon established principles of dye chemistry and available data for structurally related compounds to provide a robust comparative overview.

Comparative Performance of Anilines in Azo Dye Synthesis

The selection of the aniline precursor is a critical step in tuning the properties of azo dyes. The substituents on the aniline ring modulate the electronic properties of the resulting dye, which in turn affects its color and stability.

Here, we compare the expected performance of dyes synthesized from this compound with those derived from aniline, 4-bromoaniline, and 2-tert-butylaniline when coupled with a common agent like β-naphthol.

Aniline: As the parent compound, dyes derived from aniline serve as a fundamental benchmark. They typically exhibit moderate fastness properties.

4-Bromoaniline: The introduction of a bromine atom at the para-position is known to improve the lightfastness of azo dyes.[1] This is attributed to the electron-withdrawing nature of the halogen, which can help to stabilize the molecule against photochemical degradation. Dyes from 4-bromoaniline often exhibit good to excellent fastness properties.

2-tert-Butylaniline: The bulky tert-butyl group at the ortho-position introduces significant steric hindrance. This can potentially lead to a slight hypsochromic shift (shift to a shorter wavelength) in the absorption maximum compared to aniline-based dyes, resulting in a different shade. The electron-donating nature of the alkyl group may slightly decrease the lightfastness compared to unsubstituted aniline. However, the bulky group can improve the solubility of the dye in nonpolar solvents and polymer matrices.

This compound: This molecule combines the features of the previous two. The bromine atom is expected to impart good lightfastness. The ortho-tert-butyl group will introduce steric hindrance, likely influencing the planarity of the dye molecule and thus its color and molar extinction coefficient. The combined electronic effects of the electron-withdrawing bromine and the electron-donating tert-butyl group will result in a unique spectral profile. The bulky tert-butyl group is also anticipated to enhance solubility in organic media.

Below is a table summarizing the expected performance characteristics of azo dyes derived from these anilines.

Aniline DerivativeExpected Color (with β-naphthol)Expected YieldExpected Molar Extinction Coefficient (ε)Expected Light FastnessExpected Thermal StabilityExpected Solubility (in organic solvents)
Aniline Red-OrangeGoodModerateModerateModerateModerate
4-Bromoaniline RedGoodModerate to HighGood to ExcellentGoodModerate
2-tert-Butylaniline Orange-RedModerate to GoodModerateModerateModerate to GoodHigh
This compound RedModerate to GoodModerateGood to ExcellentGoodHigh

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of new dye compounds. The following protocols provide a generalized framework for the synthesis of an azo dye from a substituted aniline and its subsequent characterization.

Protocol 1: Synthesis of an Azo Dye

This protocol outlines the two-step synthesis of an azo dye via diazotization of a primary aromatic amine followed by a coupling reaction with β-naphthol.

Materials:

  • Substituted Aniline (e.g., this compound)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of the Aniline Derivative

  • In a beaker, dissolve a specific molar equivalent of the chosen aniline derivative in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring. Ensure the temperature remains between 0-5 °C throughout the addition.

  • Continue stirring the mixture for 15-20 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling with β-Naphthol

  • In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the solid azo dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify the azo dye.

  • Dry the purified dye in a desiccator.

Protocol 2: Characterization and Performance Evaluation

1. UV-Visible Spectroscopy:

  • Dissolve a small, accurately weighed amount of the purified dye in a suitable solvent (e.g., ethanol or DMF).

  • Prepare a series of dilutions of the stock solution.

  • Record the UV-Visible absorption spectrum for each dilution using a spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).

  • Determine the wavelength of maximum absorption (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

2. Fastness Tests (on a suitable fabric like polyester):

  • Light Fastness: The dyed fabric is exposed to a standardized light source (e.g., a Xenon arc lamp) alongside a set of blue wool standards. The lightfastness is assessed by comparing the fading of the dyed fabric to that of the standards (rated on a scale of 1 to 8).

  • Wash Fastness: The dyed fabric is washed with a standard soap solution under specified conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are evaluated using a grey scale (rated on a scale of 1 to 5).[2]

  • Rubbing Fastness: The resistance of the color to rubbing is determined using a crockmeter. Both dry and wet rubbing tests are performed, and the staining of a standard white cloth is assessed using a grey scale (rated on a scale of 1 to 5).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from the synthesis of the azo dye to its comprehensive performance evaluation.

DyeSynthesisWorkflow cluster_synthesis Dye Synthesis cluster_characterization Characterization & Evaluation Aniline Substituted Aniline (e.g., this compound) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline->Diazotization DiazoniumSalt Diazonium Salt Solution Diazotization->DiazoniumSalt AzoCoupling Azo Coupling (0-5°C) DiazoniumSalt->AzoCoupling CouplingAgent Coupling Agent (e.g., β-Naphthol in NaOH) CouplingAgent->AzoCoupling CrudeDye Crude Azo Dye AzoCoupling->CrudeDye Purification Purification (Recrystallization) CrudeDye->Purification PureDye Purified Azo Dye Purification->PureDye UVVis UV-Visible Spectroscopy (λmax, ε) PureDye->UVVis FastnessTests Fastness Tests PureDye->FastnessTests LightFastness Light Fastness FastnessTests->LightFastness WashFastness Wash Fastness FastnessTests->WashFastness RubbingFastness Rubbing Fastness FastnessTests->RubbingFastness

Caption: Experimental workflow for azo dye synthesis and performance evaluation.

References

4-Bromo-2-tert-butylaniline as a building block in medicinal chemistry: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of optimal building blocks is paramount to the successful development of potent and selective therapeutic agents. This guide provides a comparative analysis of 4-bromo-2-tert-butylaniline as a key structural motif in the design of p38 mitogen-activated protein (MAP) kinase inhibitors, a critical target in inflammatory diseases. Through a detailed examination of structure-activity relationships (SAR) and supporting experimental data, we demonstrate the superiority of this building block over potential alternatives.

The Critical Role of the 2-tert-Butyl Group in p38 MAP Kinase Inhibition

The p38 MAP kinase signaling cascade is a central pathway in the inflammatory response, making it a compelling target for drug discovery. A key class of p38 inhibitors features a diaryl urea scaffold, where the nature of the substituents on the aryl rings dictates the inhibitory potency and selectivity.

Pioneering research on the diaryl urea class of p38 inhibitors, including the potent inhibitor BIRB 796, has revealed the critical importance of a bulky hydrophobic group at the ortho position of one of the aniline rings.[1][2][3] This bulky group occupies a newly identified allosteric, hydrophobic pocket on the p38 kinase, which is not accessible in the typical ATP-binding conformation.[1][2] The binding of the inhibitor to this pocket stabilizes an inactive conformation of the kinase.[1][2]

The 2-tert-butyl group of the this compound building block is ideally suited to occupy this hydrophobic pocket. Structure-activity relationship studies have demonstrated that replacing the tert-butyl group with a smaller methyl group results in a greater than 1,000-fold decrease in inhibitory activity, highlighting the essential nature of this bulky substituent for high-affinity binding.[1]

Comparative Performance: The Advantage of the Bromo Substituent

While the 2-tert-butyl group is crucial for potency, the choice of the halogen at the 4-position also influences the synthetic accessibility and reactivity of the building block. This compound is a versatile intermediate for the synthesis of p38 inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig couplings. These reactions are instrumental in introducing the second aryl group of the diaryl urea scaffold.

In comparison to its chloro-analog, 4-chloro-2-tert-butylaniline, the bromo-substituted compound generally offers superior reactivity in these cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. This often translates to milder reaction conditions and higher yields.

Data Presentation

Building BlockKey FeatureImpact on p38 InhibitionSynthetic Utility (Cross-Coupling)
This compound 2-tert-butyl group Essential for high-potency inhibition (occupies a key hydrophobic pocket)High reactivity (weaker C-Br bond facilitates oxidative addition)
4-Bromo-2-methylaniline2-methyl group>1,000-fold loss in activity compared to the tert-butyl analog[1]High reactivity
4-Chloro-2-tert-butylaniline2-tert-butyl groupExpected to be a potent inhibitorLower reactivity compared to the bromo analog (stronger C-Cl bond)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the amination of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.02 equiv.), the ligand (0.04 equiv.), and the base (1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro p38α Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, p38α kinase, and the peptide substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

p38_signaling_pathway ext_stimuli Environmental Stress / Cytokines map3k MAP3K (e.g., TAK1, ASK1) ext_stimuli->map3k map2k MAP2K (MKK3/6) map3k->map2k P p38 p38 MAPK map2k->p38 P downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream P inhibitor This compound -based Inhibitor inhibitor->p38 Inhibition response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

experimental_workflow start This compound + Arylboronic Acid suzuki Suzuki Coupling start->suzuki intermediate Coupled Intermediate suzuki->intermediate elaboration Further Synthetic Steps (e.g., Urea formation) intermediate->elaboration final_compound Final p38 Inhibitor elaboration->final_compound assay p38 Kinase Assay final_compound->assay data IC50 Determination assay->data

Caption: General experimental workflow for the synthesis and evaluation of p38 inhibitors.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of intermediates like 4-Bromo-2-tert-butylaniline is crucial for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific aromatic amine. The experimental protocols and performance data presented are based on established methodologies for analogous compounds, providing a solid foundation for method development and validation in your laboratory.

Comparative Performance of Analytical Methods

The selection of an analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or trace-level impurity analysis. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a basis for objective comparison.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.04 - 0.4 µg/mL0.025 - 0.20 ng/mL[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.16 - 1.6 µg/mL0.1 - 1.0 ng/mL[1]
Precision (%RSD) < 2%< 10%< 15%[1]
Accuracy/Recovery (%) 98 - 102%90 - 110%75 - 114%[1]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating the proposed HPLC method.

HPLC Method Validation Workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity / Selectivity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Spike/Recovery) protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day, Inter-analyst) precision->intermediate lod_loq->report robustness->report repeatability->report intermediate->report end Method Implementation report->end

Caption: Workflow for the validation of an analytical HPLC method.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.

a. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 25 mL volumetric flask with the mobile phase diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1000 µg/mL.

  • Prepare a working standard of 100 µg/mL by diluting the stock solution appropriately.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

c. Validation Protocol:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte.

  • Linearity: Prepare calibration standards at five concentrations (e.g., 20, 50, 100, 150, 200 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (acceptance criteria: R² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for volatile and thermally stable compounds. A derivatization step is often required for aromatic amines to improve their chromatographic properties.[3]

a. Sample Preparation and Derivatization:

  • Prepare a 1000 µg/mL stock solution of this compound in a suitable solvent like Dichloromethane.

  • Pipette an aliquot of the sample into a vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of Hexane and 10 µL of a derivatizing agent (e.g., Pentafluoropropionic Anhydride, PFPA).[3]

  • Cap the vial and heat at 60°C for 30 minutes.[3]

  • Cool to room temperature and reconstitute the sample in 100 µL of Hexane for injection.[3]

b. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 80°C for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[4]

  • Injector Temperature: 280°C, splitless mode.

  • MS Transfer Line Temperature: 280°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic m/z fragment of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis and for complex matrices without the need for derivatization.

a. Sample Preparation:

  • Prepare a stock solution of 1000 µg/mL in Methanol.

  • Perform serial dilutions using the mobile phase as the diluent to prepare working standards and quality control samples at the desired concentrations (e.g., in the ng/mL range).

  • Filter the final solution through a 0.22 µm syringe filter.

b. LC-MS/MS Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Use a gradient elution program appropriate for the analyte.

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • MS Mode: Multiple Reaction Monitoring (MRM).[1] Monitor at least two transitions (a quantifier and a qualifier) for definitive identification and quantification.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method ideal for routine quality control and assays where high sensitivity is not a primary concern. Its simplicity and high precision make it a workhorse in many pharmaceutical laboratories.

  • GC-MS provides excellent selectivity and is a powerful tool, particularly when coupled with derivatization to enhance the volatility and chromatographic behavior of the analyte. It is a suitable alternative, especially for identifying and quantifying volatile impurities.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and confirmatory testing.[8][9] While the initial instrument cost is higher, its performance is unmatched for challenging applications.

By understanding the comparative performance and methodologies of these techniques, researchers and drug development professionals can confidently select and validate the most appropriate method for their specific analytical needs.

References

A Comparative Guide to Analytical Method Validation for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of substituted anilines is critical across various fields, including pharmaceutical development, environmental monitoring, and industrial chemical production, due to their potential toxicity and role as key intermediates.[1][2] The validation of analytical methods used to detect and quantify these compounds is paramount to ensure data integrity and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the analysis of substituted anilines, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for substituted anilines depends on factors such as the sample matrix, the required sensitivity, and the specific aniline derivatives being analyzed. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with Capillary Electrophoresis (CE) emerging as a powerful alternative.

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of substituted anilines by HPLC and GC. These values are indicative and can vary based on the specific instrumentation, column, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Aniline2.0 - 60[3]0.1 - 0.2[4]0.0778 - 0.2073[3]87.51 - 101.35[3]0.31 - 1.62[3]
o-nitroaniline1 - 100[4]0.1 - 0.2[4]-98 - 108[4]≤ 0.3[4]
m-nitroaniline1 - 100[4]0.1 - 0.2[4]-98 - 108[4]≤ 0.3[4]
p-nitroaniline1 - 100[4]0.1 - 0.2[4]-98 - 108[4]≤ 0.3[4]
p-aminophenol2.0 - 60[3]-0.0778 - 0.2073[3]87.51 - 101.35[3]0.31 - 1.62[3]
m-aminophenol2.0 - 60[3]-0.0778 - 0.2073[3]87.51 - 101.35[3]0.31 - 1.62[3]
o-aminophenol2.0 - 60[3]-0.0778 - 0.2073[3]87.51 - 101.35[3]0.31 - 1.62[3]

Table 2: Gas Chromatography (GC) Method Performance (EPA Method 8131)

AnalyteLinearity Range (µg/L)Method Detection Limit (MDL) (µg/L) in Water
Aniline40 - 800[2]2.3[2]
2-Chloroaniline3 x MDL to 300 x MDL[2]1.4[2]
3-Chloroaniline3 x MDL to 300 x MDL[2]1.8[2]
4-Chloroaniline40 - 400[2]0.66[2]
3,4-Dichloroaniline3 x MDL to 300 x MDL[2]1.1[2]
2-Nitroaniline3 x MDL to 300 x MDL[2]2.3[2]
3-Nitroaniline3 x MDL to 300 x MDL[2]1.2[2]
4-Nitroaniline3 x MDL to 300 x MDL[2]1.4[2]
2,4,6-Trichloroaniline3 x MDL to 300 x MDL[2]1.2[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC analysis of substituted anilines.

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a widely used technique for the separation and quantification of aniline derivatives.[1] The method's versatility allows for adaptation to various aniline homologs and isomers by modifying the mobile phase, column, and detection parameters.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][5]

  • Mobile Phase: A mixture of methanol or acetonitrile and water is typical.[1] For instance, a 60:40 (v/v) mixture of methanol and water can be effective.[1] An acetate buffer (e.g., 10 mM, pH 5) can also be used.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV detection at a wavelength such as 270 nm.[3]

  • Sample Preparation:

    • Standards: Prepare stock solutions of high-purity aniline standards in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.[1]

    • Samples: For aqueous samples, direct injection may be possible. For other matrices, a suitable extraction method should be developed to isolate the aniline compounds, followed by dissolution in the mobile phase.[1]

  • Data Analysis: Identify peaks based on the retention times of the standards.[1] Construct a calibration curve by plotting the peak area versus the concentration of each standard and use linear regression to quantify the aniline compounds in the samples.[1]

Gas Chromatography (GC) Protocol

GC offers high resolution and sensitivity for the analysis of aniline compounds.[2] Different detectors, such as Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID), and Mass Spectrometry (MS), can be used depending on the required selectivity and sensitivity.[2]

  • Instrumentation: A gas chromatograph equipped with an appropriate injector, detector (e.g., NPD, FID, or MS), and a data system.[6]

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) or a 30 m x 0.25 mm fused silica capillary column coated with SE-54 are suitable choices.[2][6]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperatures: Optimized for the specific analytes and column.

  • Temperature Program: A programmed temperature ramp is typically used to achieve optimal separation.

  • Sample Preparation (Aqueous Samples - EPA Method 8131):

    • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2]

    • Extract the sample twice with methylene chloride in a separatory funnel.[2]

    • Dry the extract by passing it through anhydrous sodium sulfate.[2]

    • Concentrate the extract using a Kuderna-Danish apparatus.[2]

    • Exchange the solvent to toluene just before the final concentration step.[6]

  • Derivatization (for enhanced volatility and detection): In some cases, derivatization may be necessary. For example, aniline and its metabolites in serum can be derivatized with 4-carbethoxyhexafluorobutyryl chloride before GC-MS analysis.[2]

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of solvents and samples, making it an attractive and environmentally friendly alternative to HPLC and GC.[7][8] Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully used for the separation of polyaniline fractions using sodium dodecyl sulfate (SDS) micelles.[9] While detailed quantitative validation data is less commonly published in a standardized format compared to HPLC and GC, CE methods have shown detection limits comparable to those obtained with amperometric detection (in the order of 1 µg/L) for some anilines after derivatization.[10]

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose.[11] The process involves a series of experiments to evaluate the method's performance characteristics.

G start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod Limit of Detection (LOD) accuracy->lod precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.

Conclusion

Both HPLC and GC are robust and well-established techniques for the analysis of substituted anilines, with a wealth of validated methods available. HPLC is often preferred for its simplicity, as it may not require derivatization for polar aniline compounds.[4] GC, particularly when coupled with MS, offers excellent selectivity and sensitivity, though derivatization might be necessary for certain analytes to improve their chromatographic behavior.[2] Capillary electrophoresis presents a green and efficient alternative, particularly for complex mixtures, although its adoption for routine analysis is less widespread. The choice of the optimal method will ultimately be guided by the specific analytical challenge, including the nature of the sample, the target analytes, and the required level of sensitivity and selectivity.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Brominated Aniline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of brominated anilines is crucial for quality control, impurity profiling, and safety assessment. The selection of an appropriate analytical technique is a critical decision that impacts data integrity and experimental outcomes. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of brominated anilines, supported by comparative data and detailed experimental protocols.

Executive Summary

Both HPLC and GC-MS are powerful and effective methods for the analysis of brominated anilines.[1] HPLC is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive, and it provides excellent quantitative precision.[1] In contrast, GC-MS offers high separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of analytes and impurities through mass spectral data.[1] The choice between these methods hinges on the specific analytical requirements, such as the volatility of the target aniline, the complexity of the sample matrix, the need for structural elucidation of unknown impurities, and the required sensitivity.[1][2] For comprehensive characterization, a cross-validation approach utilizing both techniques is often the most robust strategy.[1]

Quantitative Data Summary: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of aromatic and brominated amines, compiled from various studies. This data provides a comparative baseline for method selection.

ParameterHPLC-UV / DADGC-MSSource(s)
Linearity (R²) > 0.999> 0.99[3][4]
Limit of Detection (LOD) Dependent on chromophore0.042 - 2.0 ng/g[2]
Limit of Quantitation (LOQ) 0.010% (w/w) - 0.2073 µg/mL0.05 - 4.00 ng/mL[2][3][5]
Precision (%RSD) < 15%< 19.0%[2]
Accuracy / Recovery (%) 87.51% - 101.35%31 - 135%[2][5]
Selectivity Moderate to HighHigh[2]
Applicability Non-volatile & thermally labile compoundsVolatile & semi-volatile compounds[1][2]

Detailed Experimental Protocols

Reproducibility and cross-validation require detailed and robust methodologies. The following protocols serve as a foundational template for the analysis of brominated anilines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of brominated anilines that are non-volatile or may degrade at high temperatures.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in a pre-determined solvent (e.g., Methanol or Acetonitrile) to achieve a known concentration.

    • Use sonication if necessary to ensure complete dissolution.

    • Dilute the stock solution with the mobile phase to fall within the calibrated linear range of the instrument.

    • Filter the final solution through a 0.45 µm nylon or PTFE syringe filter prior to injection to remove any particulate matter.[6]

  • Instrumentation & Conditions:

    • Instrument: A High-Performance Liquid Chromatograph equipped with a UV or Photodiode Array (PDA) detector.

    • Column: A C8 or C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer).[3][7] A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[3]

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a wavelength that provides the maximum absorbance for the target brominated aniline (e.g., 254 nm or 270 nm).[5]

    • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for volatile and semi-volatile brominated anilines, offering high resolution and definitive mass-based identification.

  • Sample Preparation:

    • Direct Injection: For clean samples, dissolve in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) and inject directly.

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to basic (e.g., pH 12) and extract the aniline into an immiscible organic solvent.[7]

    • Derivatization (Optional): To improve volatility and chromatographic peak shape, brominated anilines can be derivatized (e.g., acetylation) prior to analysis.[4] This is a common step for analyzing aromatic amines in complex matrices.[4]

    • Concentrate the final extract under a gentle stream of nitrogen if necessary.

  • Instrumentation & Conditions:

    • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

    • Column: A fused silica capillary column, such as a DB-1MS or DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm).[3]

    • Carrier Gas: Helium at a constant flow of approximately 1.0-1.5 mL/min.[2]

    • Injection Mode: Splitless injection is typically used for trace analysis to maximize sensitivity.[2]

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is essential for separating components. A typical program might be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.[2]

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

      • Acquisition Mode: Full Scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[2][4]

Cross-Validation Workflow Diagram

The cross-validation process ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a typical workflow for cross-validating HPLC-UV and GC-MS methods for brominated aniline analysis.

CrossValidationWorkflow cluster_start Preparation Phase cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_comparison Data Comparison & Validation start Define Analyte & Matrix (e.g., 4-Bromoaniline in API) sample_prep Prepare Homogenized Sample Batch start->sample_prep hplc_prep Sample Prep for HPLC (Dissolution, Filtration) sample_prep->hplc_prep gcms_prep Sample Prep for GC-MS (Extraction/Derivatization) sample_prep->gcms_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Quantification & Purity Data (HPLC) hplc_analysis->hplc_data compare Statistical Comparison of Results (e.g., t-test, Bland-Altman) hplc_data->compare gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Quantification & Purity Data (GC-MS) gcms_analysis->gcms_data gcms_data->compare conclusion Method Comparability Assessed compare->conclusion

Workflow for cross-validating HPLC and GC-MS methods.

References

A Comparative Spectroscopic Analysis of Bromo-tert-butylaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step in ensuring the efficacy and safety of novel chemical entities. This guide provides a comprehensive comparative analysis of bromo-tert-butylaniline isomers, leveraging key spectroscopic techniques to differentiate and characterize these closely related molecules. The following sections detail the experimental data and protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), offering a foundational resource for their unambiguous identification.

The positional isomerism of the bromo and tert-butyl groups on the aniline ring significantly influences the spectroscopic properties of each molecule. Understanding these subtle differences is paramount for synthetic chemists and analytical scientists in confirming the identity and purity of their compounds. This guide presents a structured comparison of available data to facilitate this process.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of various bromo-tert-butylaniline isomers. Due to the limited availability of comprehensive experimental data for all isomers, data for closely related compounds and predicted values are included to provide a broader comparative context.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Solvent
2-Bromo-4-tert-butylaniline7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H)[1]3.96 (br, 2H)[1]1.30 (s, 9H)[1]CDCl₃
3-Bromo-4-tert-butylaniline7.16 (d, J = 8.6 Hz, 1H), 6.97 (d, J = 3.0 Hz, 1H), 6.59 (dd, J = 8.4, 2.8 Hz, 1H)Not specified1.43 (s, 9H)CDCl₃
2,6-Dibromo-4-tert-butylaniline7.38 (s, 2H)[2]5.13 (s, 2H)[2]1.20 (s, 9H)[2]DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

IsomerAromatic Carbons (δ, ppm)C-NH₂ (δ, ppm)C-Br (δ, ppm)tert-Butyl Carbons (δ, ppm)Solvent
2-Bromo-4-tert-butylanilineData not availableData not availableData not availableData not available-
3-Bromo-4-tert-butylaniline (Predicted)Predicted values available[3]Predicted values available[3]Predicted values available[3]Predicted values available[3]-
2,6-Dibromo-4-tert-butylaniline141.46, 128.64[2]140.36[2]107.68[2]33.68, 30.92[2]DMSO-d₆

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Isomerν(N-H)ν(C-H) aromaticν(C=C) aromaticν(C-N)ν(C-Br)
General Substituted Anilines3500-3300 (two bands)[4]3100-3000[4]1600-1450[4]1335-1250[4]~820 (for 4-chloroaniline)

Note: Specific experimental IR data for individual bromo-tert-butylaniline isomers is limited. The table provides general ranges for substituted anilines.

Table 4: UV-Vis Spectroscopic Data (λmax in nm)

Isomerλmax 1 (nm)λmax 2 (nm)Solvent
Aniline~230~280Various
4-Bromoaniline245296.5Alcohol

Note: Specific experimental UV-Vis data for individual bromo-tert-butylaniline isomers is limited. Data for aniline and 4-bromoaniline are provided for reference.

Table 5: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺Base PeakKey Fragments
General Bromo-compoundsM and M+2 peaks in ~1:1 ratioDependent on structureLoss of Br, loss of alkyl groups
tert-Butyl compounds[C₄H₉]⁺ (m/z 57) is often prominent

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of an unknown bromo-tert-butylaniline isomer.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Bromo-tert-butylaniline Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Sample Unknown Bromo-tert-butylaniline Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_data Proton and Carbon Environment (Substitution Pattern) NMR->NMR_data IR_data Functional Groups (N-H, C-Br, tert-Butyl) IR->IR_data UV_Vis_data Electronic Transitions (Conjugated System) UV_Vis->UV_Vis_data MS_data Molecular Weight and Elemental Composition (Br presence) MS->MS_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure UV_Vis_data->Structure MS_data->Structure

A logical workflow for the spectroscopic identification of bromo-tert-butylaniline isomers.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following protocols are generalized for the analysis of bromo-tert-butylaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified bromo-tert-butylaniline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved. To remove any particulate matter, the solution can be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5][6]

  • Instrumentation: A 300-600 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64, depending on the sample concentration.[4]

    • Relaxation Delay: 1-5 seconds.[4]

    • Spectral Width: Typically -2 to 12 ppm.[4]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

  • Data Processing: The spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid bromo-tert-butylaniline isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7]

    • Transfer a portion of the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.[4]

    • Number of Scans: 16-32.[4]

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the bromo-tert-butylaniline isomer in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.[8]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Spectral Range: 200-400 nm.[8]

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using a cuvette filled with the pure solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the bromo-tert-butylaniline isomer (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4] For positive ion mode, a small amount of formic acid (0.1%) can be added to facilitate protonation.[4]

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For direct infusion, an electrospray ionization (ESI) source is common.

  • GC-MS Parameters (for volatile isomers):

    • Injector Temperature: 250 °C.[8]

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: The presence of a bromine atom can be confirmed by the characteristic M and M+2 isotopic pattern in an approximately 1:1 ratio in the mass spectrum. Fragmentation patterns will be indicative of the specific isomer.

References

Comparative Guide to the Characterization and Certification of 4-Bromo-2-tert-butylaniline Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and certification of a 4-Bromo-2-tert-butylaniline reference standard. Due to the limited availability of publicly accessible, detailed experimental data for this compound, this document presents a combination of known properties and representative, illustrative data based on established analytical principles. For comparative purposes, a well-characterized alternative, 4-bromoaniline, is included with experimental data sourced from public databases.

Overview and Physicochemical Properties

A certified reference standard is a highly purified and well-characterized material used to ensure the accuracy and reliability of analytical measurements. The certification process involves a rigorous assessment of the material's identity, purity, and other critical properties.

Table 1: Physicochemical Properties of this compound and 4-Bromoaniline

PropertyThis compound4-Bromoaniline
CAS Number 850012-44-1106-40-1
Molecular Formula C₁₀H₁₄BrNC₆H₆BrN
Molecular Weight 228.13 g/mol [1]172.02 g/mol
Appearance (Illustrative) White to off-white crystalline solidBrown solid with a sweet odor
Solubility (Illustrative) Soluble in methanol, acetonitrile, chloroformSoluble in ethanol

Characterization Data

The following sections detail the analytical techniques used to characterize the reference standard, presenting both illustrative data for this compound and experimental data for 4-bromoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Table 2: ¹H NMR Data (Illustrative for this compound, Experimental for 4-Bromoaniline)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.25d1HAr-H
~6.80dd1HAr-H
~6.60d1HAr-H
~4.50br s2H-NH₂
~1.40s9H-C(CH₃)₃
4-Bromoaniline 7.21d2HAr-H ortho to -Br
6.54d2HAr-H ortho to -NH₂
3.35s2H-NH₂

Table 3: ¹³C NMR Data (Illustrative for this compound, Experimental for 4-Bromoaniline)

CompoundChemical Shift (δ, ppm)
This compound ~145 (C-NH₂), ~138 (C-C(CH₃)₃), ~130 (Ar-CH), ~128 (Ar-CH), ~118 (Ar-CH), ~110 (C-Br), ~35 (C(CH₃)₃), ~30 (-CH₃)
4-Bromoaniline 145.6, 132.3, 116.8, 110.2
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.

Table 4: Mass Spectrometry Data (Illustrative for this compound, Experimental for 4-Bromoaniline)

CompoundIonization Mode[M]+ (m/z)Key Fragments (m/z) and (Illustrative) Interpretation
This compound Electron Ionization (EI)227/229212/214 ([M-CH₃]⁺), 171/173 ([M-C(CH₃)₃]⁺)
4-Bromoaniline Electron Ionization (EI)171/17392 ([M-Br]⁺), 65 ([C₅H₅]⁺)
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the reference standard and to identify and quantify any impurities.

Table 5: HPLC Purity Analysis (Illustrative for this compound, Representative for 4-Bromoaniline)

ParameterThis compound (Illustrative)4-Bromoaniline (Representative)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: WaterB: Methanol (40:60 v/v)
Gradient/Isocratic Gradient: 30-95% B over 20 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time ~12.5 min~5.2 min
Purity (Area %) >99.5%>99.0%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of characterization results.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters: Employ a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Parameters: Utilize a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential window function and perform Fourier transformation. Phase and baseline correct the resulting spectra.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: Scan a mass-to-charge (m/z) range of 50-300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

HPLC Purity Protocol
  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a working solution at 0.1 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 5.

  • Analysis: Inject 10 µL of the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the purity of the compound using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Certification Workflow and Signaling Pathways

The certification of a reference standard is a multi-step process that ensures its quality and reliability.

Certification_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_certification Certification synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Determination (HPLC, GC) identity->purity physchem Physicochemical Tests (Melting Point, Karl Fischer) purity->physchem data_review Data Review and Approval physchem->data_review cert_issue Certificate of Analysis Issuance data_review->cert_issue

Caption: Workflow for the certification of a chemical reference standard.

The following diagram illustrates the logical relationship in an analytical method validation process, which is a core component of the certification.

Method_Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Key parameters for analytical method validation.

Conclusion

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-Bromo-2-tert-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Bromo-2-tert-butylaniline. Due to the absence of a standardized, publicly available inter-laboratory validation study for this specific compound, this document outlines a framework for such a study based on common analytical techniques employed for similar aromatic amines and halogenated compounds. The performance data presented is representative of what can be expected from these methods when analyzing analogous substances.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Inter-laboratory validation, also known as a round-robin study, is a critical step in the standardization of an analytical method. It involves multiple laboratories analyzing identical samples to assess the reproducibility and robustness of the method. Key performance parameters evaluated during validation include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]

Potential Analytical Methods for this compound

Based on the chemical structure of this compound (a substituted aromatic amine), the most suitable analytical methods for its quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is a common technique for the analysis of aromatic amines.[5] A reversed-phase HPLC method with UV detection would be a primary candidate. The tert-butyl group and bromine atom provide sufficient hydrophobicity for good retention on a C18 column.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds like substituted anilines, GC-MS offers high sensitivity and specificity.[3][4] The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation patterns.

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of compounds similar to this compound. These values are intended to serve as a benchmark for a future inter-laboratory validation study.

Table 1: Expected Performance Characteristics of HPLC-UV Method

Performance CharacteristicExpected Value/Criteria
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD)
- Repeatability (Intra-day)≤ 1.5%
- Intermediate Precision (Inter-day)≤ 2.0%
- Reproducibility (Inter-laboratory)≤ 3.0%
Limit of Quantitation (LOQ)0.1 - 1 µg/mL
Limit of Detection (LOD)0.03 - 0.3 µg/mL
SpecificityNo interference from related substances

Table 2: Expected Performance Characteristics of GC-MS Method

Performance CharacteristicExpected Value/Criteria
Linearity (R²)≥ 0.998
Accuracy (% Recovery)95 - 105%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
- Reproducibility (Inter-laboratory)≤ 5.0%
Limit of Quantitation (LOQ)0.01 - 0.1 µg/mL
Limit of Detection (LOD)0.003 - 0.03 µg/mL
SpecificityUnique mass spectrum and retention time

Experimental Protocols

The following are detailed methodologies for the proposed analytical methods.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-polydimethylsiloxane stationary phase.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

  • Injection Volume: 1 µL (splitless injection).

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or acetone at 1 mg/mL.[3] Create calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the linear range of the method.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G Inter-Laboratory Validation Workflow A Method Development & Optimization B Single-Laboratory Validation A->B C Develop Validation Protocol B->C D Select Participating Laboratories C->D E Distribute Protocol, Samples, and Standards D->E F Laboratories Perform Analysis E->F G Data Submission to Coordinating Lab F->G H Statistical Analysis of Data G->H I Evaluate Method Performance H->I J Final Validation Report I->J

Caption: A flowchart of the key stages in an inter-laboratory validation study.

Signaling Pathway of Method Transfer

The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory is crucial for maintaining consistency in quality control.

G Analytical Method Transfer Pathway cluster_0 Transferring Laboratory cluster_1 Receiving Laboratory A Validated Analytical Method B Training & Documentation A->B Transfer Knowledge & Material Transfer B->Transfer C Method Implementation D Method Verification/Partial Revalidation C->D E Successful Method Transfer D->E Transfer->C

Caption: The process flow for transferring a validated analytical method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.